molecular formula C15H16N2O2 B1216815 N-(4-Amino-5-methoxy-2-methylphenyl)benzamide CAS No. 99-21-8

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Cat. No.: B1216815
CAS No.: 99-21-8
M. Wt: 256.3 g/mol
InChI Key: VENDXQNWODZJGB-UHFFFAOYSA-N
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Description

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-amino-5-methoxy-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)14(19-2)9-13(10)17-15(18)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENDXQNWODZJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059188
Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Molecular Weight

256.30 g/mol
Source PubChem
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CAS No.

99-21-8
Record name N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
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Record name Fast Violet B
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Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Record name 4'-amino-5'-methoxy-2'-methylbenzanilide
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Record name FAST VIOLET B
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Foundational & Exploratory

In-Depth Technical Guide: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a chemical compound with applications in staining and potential for further scientific investigation. This document consolidates available data on its chemical identity, physicochemical properties, and known applications, offering a foundational resource for its use in research and development.

Chemical and Physical Properties

This compound, also known by its synonym Fast Violet B Base, is an aromatic amide. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 99-21-8[1][2]
Chemical Formula C₁₅H₁₆N₂O₂[1][2]
Molecular Weight 256.30 g/mol [1]
IUPAC Name This compound[2]
Appearance White to beige powder[1]
Melting Point 185-188 °C
Boiling Point 344.3 °C at 760 mmHg
Density 1.215 g/cm³

Synonyms: 4-Benzoylamino-2-methoxy-5-methylaniline, Azoic Diazo No. 41, Fast Violet B Base, CI 37165.[1]

Synthesis

A representative synthesis for a related compound, N-(4-methoxy-2-methyl-phenyl)benzamide, which lacks the 4-amino group, proceeds as follows: To a solution of 5-methoxy-2-methylaniline and triethylamine in dichloromethane, benzoyl chloride is added dropwise. The reaction mixture is stirred at room temperature. An aqueous solution of sodium bicarbonate is then added to neutralize the reaction, followed by separation of the organic layer. The organic layer is washed with hydrochloric acid and concentrated under vacuum. The resulting residue is recrystallized to yield the final product.[3]

This procedure could likely be adapted for the synthesis of this compound by utilizing the appropriate starting aniline. The workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4_amino_5_methoxy_2_methylaniline 4-Amino-5-methoxy- 2-methylaniline stirring Stirring at Room Temperature 4_amino_5_methoxy_2_methylaniline->stirring benzoyl_chloride Benzoyl Chloride benzoyl_chloride->stirring triethylamine Triethylamine (Base) triethylamine->stirring dichloromethane Dichloromethane (Solvent) dichloromethane->stirring neutralization Neutralization (aq. NaHCO₃) stirring->neutralization extraction Extraction neutralization->extraction washing Washing (aq. HCl) extraction->washing concentration Concentration washing->concentration recrystallization Recrystallization concentration->recrystallization product N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide recrystallization->product

Figure 1: Proposed synthetic workflow for this compound.

Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, its application as a histological stain suggests some degree of solubility in aqueous and alcoholic solutions, which are common in staining protocols. The related "Fast Violet B Salt," a diazonium salt derivative, is noted to be soluble in water and alcohol.[4] For benzamide derivatives in general, solubility is influenced by the interplay of the hydrophobic aromatic rings and the hydrogen-bonding capabilities of the amide and any amino groups. It is predicted that the compound would be poorly soluble in water, sparingly soluble in polar protic solvents like methanol and ethanol, and more soluble in polar aprotic solvents such as DMSO and DMF.[5]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, singlets for the methyl and methoxy groups, and signals for the amine and amide protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl and methoxy carbons, and the carbonyl carbon of the amide group.

  • FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and C-N and C-O stretching, as well as aromatic C-H and C=C vibrations.[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of benzamides typically involves the loss of the amino group, leading to the formation of a stable benzoyl cation, which can further fragment to a phenyl cation.

Biological Activity and Applications

The primary documented application of this compound, under the name Fast Violet B Base, is as a precursor to Fast Violet B Salt. This salt is a diazonium salt used as a chromogenic reagent in histochemistry, particularly for enzyme localization.[4] It acts as a coupling agent that reacts with the product of an enzymatic reaction to form a colored precipitate at the site of enzyme activity. A common application is in the detection of alkaline and acid phosphatase activity.

G enzyme Enzyme (e.g., Alkaline Phosphatase) product Enzymatic Product (Naphthol derivative) enzyme->product acts on substrate Substrate (e.g., Naphthol AS-MX Phosphate) substrate->product is converted to azo_dye Insoluble Azo Dye (Colored Precipitate) product->azo_dye couples with fast_violet_b_salt Fast Violet B Salt (Diazonium Salt) fast_violet_b_salt->azo_dye

Figure 2: Principle of enzyme detection using Fast Violet B Salt.

Beyond its use in histochemical staining, there is limited specific information on the biological activity of this compound. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Therefore, this compound could be a candidate for further investigation in drug discovery and development.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For the related "Fast Violet B Salt," hazard statements indicate that it may cause skin and eye irritation and that dust should not be inhaled.[4]

Conclusion

This compound is a chemical compound with established utility as a precursor in histological staining techniques. While its fundamental physicochemical properties are partially characterized, significant opportunities exist for further research. A detailed, optimized synthesis protocol would be beneficial for its accessibility to the research community. Furthermore, comprehensive studies on its solubility, full spectral characterization, and exploration of its potential biological activities beyond staining are warranted. Given the diverse pharmacological profiles of other benzamide derivatives, this compound represents a molecule of interest for future investigations in medicinal chemistry and drug development.

References

Characterization of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS 99-21-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a key intermediate in the synthesis of various chemical reagents. This document outlines its chemical identity, physical properties, and proposed analytical characterization methods, offering a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

This compound, also known as Fast Violet B Base, is an aromatic amide. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 99-21-8[1][2][3]
Molecular Formula C₁₅H₁₆N₂O₂[1][2][3]
Molecular Weight 256.30 g/mol [2][3]
IUPAC Name This compoundN/A
Synonyms 4-Benzoylamino-2-methoxy-5-methylbenzeneamine, Fast Violet B Base[3]
Appearance White to beige powder[2]
Melting Point 185-188 °C[3]
Purity Typically ≥85-98%[1][2][3]
InChI Key VENDXQNWODZJGB-UHFFFAOYSA-N[1]
SMILES COc1cc(NC(=O)c2ccccc2)c(C)cc1N[3]

Synthesis Protocol

Proposed Synthesis Workflow:

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 4-amino-5-methoxy-2-methylaniline 4-amino-5-methoxy-2-methylaniline reaction Acylation Reaction 4-amino-5-methoxy-2-methylaniline->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine or Pyridine) base->reaction product This compound reaction->product byproduct Triethylammonium Chloride (or Pyridinium Chloride) reaction->byproduct

Caption: Proposed synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 4-amino-5-methoxy-2-methylaniline in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.

  • Addition of Base: Add a base, for example, triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add benzoyl chloride to the stirred solution at a controlled temperature, typically at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Detailed experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of structurally similar benzamide compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl and methoxy group protons, the amine protons, and the amide proton. The aromatic region will likely display complex splitting patterns due to the substitution on the phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the methyl and methoxy groups.

Predicted ¹H and ¹³C NMR Data:

SignalPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.1 - 2.317 - 20
Methoxy (OCH₃)3.7 - 3.955 - 57
Amine (NH₂)3.5 - 4.5 (broad)N/A
Aromatic (Ar-H)6.5 - 8.0110 - 150
Amide (NH)8.0 - 9.0 (broad)N/A
Carbonyl (C=O)N/A165 - 168
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine and Amide)3200 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C=C Stretch (Aromatic)1400 - 1600
C-O Stretch (Methoxy)1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Predicted Mass Spectrum Data:

IonPredicted m/z
[M]⁺~256.12
[M+H]⁺~257.13

Application in Histochemistry: Synthesis of Fast Violet B Salt

This compound is a crucial precursor for the synthesis of Fast Violet B salt, a diazonium salt used as a chromogenic substrate in enzyme histochemistry, particularly for the detection of phosphatase and esterase activity.

Workflow: From Precursor to Histochemical Application

Histochemistry_Workflow Application in Histochemistry cluster_synthesis Synthesis cluster_application Histochemical Staining precursor N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide diazotization Diazotization (with Nitrous Acid) precursor->diazotization fast_violet_b Fast Violet B Salt (Diazonium Salt) diazotization->fast_violet_b coupling_reaction Coupling Reaction fast_violet_b->coupling_reaction tissue_section Tissue Section with Enzyme Activity enzyme_reaction Enzymatic Reaction tissue_section->enzyme_reaction substrate Substrate (e.g., Naphthol AS-MX Phosphate) substrate->enzyme_reaction enzyme_reaction->coupling_reaction Releases Naphthol colored_precipitate Insoluble Colored Precipitate (Visualization of Enzyme) coupling_reaction->colored_precipitate

Caption: Workflow from this compound to histochemical staining.

Experimental Protocol for Enzymatic Staining:

  • Diazotization: The primary amino group of this compound is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Staining Solution Preparation: The resulting Fast Violet B salt is dissolved in an appropriate buffer along with a substrate for the enzyme of interest (e.g., a naphthol phosphate derivative for phosphatases).

  • Tissue Incubation: The tissue section is incubated with the staining solution.

  • Enzymatic Reaction: The enzyme present in the tissue hydrolyzes the substrate, releasing a naphthol compound.

  • Coupling Reaction: The liberated naphthol immediately couples with the Fast Violet B salt to form a highly colored, insoluble azo dye at the site of enzyme activity.

  • Visualization: The colored precipitate allows for the microscopic visualization of the enzyme's location within the tissue.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a primary application in the synthesis of the histochemical reagent Fast Violet B salt. While detailed spectroscopic data is not extensively documented in public literature, its characterization can be reliably predicted based on its structure and comparison with related compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

A Technical Whitepaper on N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS No. 99-21-8), a key organic compound used primarily as a chemical intermediate. It details the molecule's structure, physicochemical properties, a plausible synthesis protocol, and its established applications. All quantitative data is summarized for clarity, and key processes are visualized using standardized diagrams to support researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic amide compound. It is identified by its CAS number 99-21-8.[1][2][3] Structurally, it features a benzamide core attached to a substituted phenyl ring containing amino, methoxy, and methyl groups.[3] While not widely studied for direct pharmacological activity, its primary significance lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly dyes and potentially in the development of agrochemicals and pharmaceuticals.[3] The compound is also known by several synonyms, including Fast Violet B Base and 4'-Amino-5'-methoxy-2'-methylbenzanilide, which points to its use in the dye industry.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central amide linkage connecting a benzoyl group to a 4-amino-5-methoxy-2-methylaniline moiety. The presence of multiple functional groups—primary amine, methoxy ether, and amide—influences its chemical reactivity, solubility, and potential for further functionalization.[3]

Caption: Simplified 2D representation of the core molecular structure.
Key Identifiers and Properties

The fundamental properties of the compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 99-21-8[1][2]
Molecular Formula C₁₅H₁₆N₂O₂[1][2][4]
Molecular Weight 256.30 g/mol [1][3]
Appearance Solid[3][4]
InChI Key VENDXQNWODZJGB-UHFFFAOYSA-N[1][2][4]
PubChem CID 66830[1]
Purity Commercially available up to 98%[2][4]

Synthesis and Experimental Protocols

While specific peer-reviewed synthesis protocols for this compound are not abundantly detailed in readily available literature, a plausible and standard synthetic route can be derived from analogous reactions, such as the synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide.[5] The core of the synthesis is a nucleophilic acyl substitution (acylation) reaction.

The proposed pathway involves the reaction of 4-amino-5-methoxy-2-methylaniline (also known as 2-methoxy-5-methyl-p-phenylenediamine) with benzoyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally similar compound and represents a standard laboratory procedure for this type of acylation.[5]

  • Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-amino-5-methoxy-2-methylaniline and 2 equivalents of triethylamine in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂).

  • Reaction: Cool the solution in an ice bath. Add 1.1 to 1.5 equivalents of benzoyl chloride dropwise to the stirred solution to control the exothermic reaction.

  • Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an extended period (e.g., 12-18 hours) to ensure the reaction goes to completion.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with additional dichloromethane.

  • Purification: Combine the organic layers. Wash sequentially with a dilute aqueous HCl solution to remove excess triethylamine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield the final product, this compound.

Applications and Biological Context

The primary application of this compound is as a chemical intermediate.[3] Its synonym, "Fast Violet B Base," strongly indicates its role as a precursor in the manufacture of azo dyes.[3][4] In this context, the primary amino group on the phenyl ring is a key functional handle for diazotization reactions, which is a foundational step in creating many colored compounds.

While one source notes its potential as a building block in the pharmaceutical and agrochemical sectors, specific biological activities or its involvement in defined signaling pathways are not well-documented in public literature.[3] Its structural class, substituted benzamides, is present in many biologically active molecules, but this specific compound is more recognized for its industrial chemical applications.

A This compound B Chemical Intermediate A->B serves as C Dye Synthesis B->C applied in D Pharmaceutical Research B->D potential application in E Agrochemical Development B->E potential application in F Diazotization Reaction C->F involves H Scaffold for Bioactive Molecules (Potential) D->H E->H G Azo Dyes (e.g., Fast Violet B) F->G leads to

Caption: Logical relationships of the compound's primary applications.

Conclusion

This compound is a well-defined organic compound with established utility as a chemical intermediate, particularly in the synthesis of dyes. Its molecular structure and physicochemical properties are clearly documented. The synthesis is achievable through standard and scalable organic chemistry techniques, primarily involving the acylation of a substituted aniline derivative. While its benzamide scaffold is common in pharmacologically active agents, there is limited specific research on the direct biological effects of this molecule. Future research could explore its potential as a scaffold in medicinal chemistry, leveraging its multiple functional groups for the development of novel derivatives.

References

Technical Guide: Physicochemical Properties of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is an organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

A clear identification of the molecule is crucial for any scientific investigation.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 99-21-8[2]
Chemical Formula C₁₅H₁₆N₂O₂[3]
Molecular Weight 256.3 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N[1]
InChI Key VENDXQNWODZJGB-UHFFFAOYSA-N[3]
Synonyms Fast Violet B, 4-Benzoylamino-2-methoxy-5-methylaniline, Azoic Diazo No. 41[3]

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound.

PropertyValueSource
Melting Point Not available[1]
Boiling Point 344.3 °C at 760 mmHg (Predicted)[1]
Solubility Data not available
pKa Data not available
logP Data not available
Appearance Solid (Form not specified)[3]

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The capillary tube is placed in the apparatus adjacent to a thermometer or a temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Finely powder the this compound sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature range of melting D->E F Sharp melting range? E->F G Pure Compound F->G Yes H Impure Compound F->H No

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.

  • Sample Preparation: A known amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is vital for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture if the compound has low aqueous solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination

The logarithm of the octanol-water partition coefficient (logP) is a key parameter for predicting a drug's membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water are pre-saturated with each other to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically octanol). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

physicochemical_workflow Start Start: This compound Sample Purity Purity Assessment (e.g., HPLC, NMR) Start->Purity Structure Structural Confirmation (e.g., NMR, MS) Start->Structure MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Profiling (in various solvents) Purity->Solubility DataAnalysis Comprehensive Data Analysis and Reporting Structure->DataAnalysis MeltingPoint->DataAnalysis pKa pKa Determination Solubility->pKa logP logP Determination Solubility->logP pKa->DataAnalysis logP->DataAnalysis

Caption: A logical workflow for the physicochemical characterization of a compound.

Conclusion

This technical guide provides essential information on the physicochemical properties of this compound and standardized protocols for their experimental determination. While some data is currently unavailable, the provided methodologies offer a clear path for researchers to obtain this critical information. A thorough characterization of these properties is a prerequisite for the successful development and application of this compound in scientific research and drug discovery.

References

A Technical Guide to the Solubility of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a complex organic molecule featuring multiple functional groups that influence its physicochemical properties. As with many benzamide derivatives, this compound holds potential for investigation in medicinal chemistry and drug discovery. A critical parameter in the early-stage assessment of any potential therapeutic agent is its solubility in various solvent systems. Solubility profoundly impacts bioavailability, formulation development, and the design of in vitro and in vivo experiments.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of organic solvents. Due to the limited availability of public experimental data for this specific molecule, this document focuses on a theoretical solubility profile based on its chemical structure and provides detailed, industry-standard experimental protocols for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound, which includes two aromatic rings, an amide linkage, a primary amine, a methoxy group, and a methyl group, suggests a molecule with a balance of hydrophobic and hydrophilic characteristics. The presence of the amine and amide groups provides sites for hydrogen bonding, which can facilitate dissolution in polar protic solvents. However, the sizable aromatic backbone contributes to its hydrophobic nature.

Based on the general principles of "like dissolves like" and the solubility trends of similar benzamide structures, a qualitative solubility profile can be predicted.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted solubility of this compound in common organic solvents.

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble to Highly SolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate both the polar functional groups and the aromatic rings of the molecule, leading to good solubility.
Polar Protic Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting with the amine and amide moieties. However, the overall hydrophobicity of the molecule will likely limit extensive dissolution.
Chlorinated Dichloromethane (DCM), ChloroformSparingly SolubleThese solvents are of intermediate polarity and can interact favorably with the aromatic portions of the molecule, but less so with the highly polar functional groups.
Ethers Tetrahydrofuran (THF), Diethyl EtherPoorly Soluble to Sparingly SolubleWhile capable of acting as hydrogen bond acceptors, their overall lower polarity compared to alcohols and aprotic polar solvents will likely result in limited solubility.
Aromatic Toluene, BenzenePoorly SolubleThe nonpolar nature of these solvents will primarily interact with the hydrophobic aromatic rings, but the polar amine and amide groups will significantly hinder solubility.
Nonpolar Alkanes Hexane, HeptaneVery Poorly Soluble to InsolubleThe significant polarity mismatch between the polar functional groups of the compound and these nonpolar solvents will result in minimal solubility.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, empirical determination of solubility is essential. The following section details the methodologies for two key types of solubility assessment: thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold-standard for its determination.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of the dissolved compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is a high-throughput method often used in early drug discovery.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for biological assays.

Materials:

  • A concentrated stock solution of the compound (e.g., 10 mM in 100% DMSO).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microplates (UV-transparent for analysis).

  • Microplate reader with nephelometry or UV-Vis capabilities.

  • Multichannel pipettes.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a microplate containing the aqueous buffer (e.g., 198 µL). This creates a consistent final DMSO concentration (e.g., 1%).

  • Incubation and Measurement: Incubate the plate at a set temperature (e.g., room temperature) for a defined period (e.g., 2 hours) with gentle shaking.

  • Analysis: Measure the turbidity or light scattering in each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining solubility.

G Thermodynamic Solubility Workflow A Add excess solid compound to solvent in a vial B Equilibrate on shaker (24-48h at constant temp) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.45 µm syringe filter) D->E G Analyze filtered sample and standards by HPLC-UV E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H I Result: Thermodynamic Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

G Kinetic Solubility Workflow A Prepare concentrated stock solution in 100% DMSO B Perform serial dilutions of stock solution in DMSO A->B C Add small aliquot of each dilution to aqueous buffer in 96-well plate B->C D Incubate plate with shaking (e.g., 2h at room temp) C->D E Measure turbidity (nephelometry) or supernatant concentration (UV-Vis) D->E F Identify concentration at which precipitation occurs E->F G Result: Kinetic Solubility F->G

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

Spectroscopic and Structural Elucidation of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of the organic compound N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a complex aromatic compound with the chemical formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.305 g/mol .[1] Its structure, featuring a benzamide group attached to a substituted aniline ring, suggests a range of spectroscopic features that are critical for its identification and characterization.

Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in public databases, this guide presents predicted data based on the compound's structure, alongside general experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8-8.0Multiplet2HAromatic protons (Benzamide ring)
~ 7.4-7.6Multiplet3HAromatic protons (Benzamide ring)
~ 6.8Singlet1HAromatic proton (Aniline ring)
~ 6.5Singlet1HAromatic proton (Aniline ring)
~ 4.5Broad Singlet2H-NH₂ protons
~ 3.8Singlet3H-OCH₃ protons
~ 2.2Singlet3H-CH₃ protons
~ 8.2Singlet1H-NH- proton (Amide)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 166C=O (Amide)
~ 150Aromatic C-O
~ 140Aromatic C-N
~ 135Aromatic C (quaternary)
~ 132Aromatic CH
~ 129Aromatic CH
~ 127Aromatic CH
~ 125Aromatic C (quaternary)
~ 115Aromatic CH
~ 110Aromatic CH
~ 56-OCH₃
~ 18-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3300Medium, SharpN-H stretch (Amino)
3300-3200Medium, BroadN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
2950-2850WeakC-H stretch (Aliphatic)
~ 1650StrongC=O stretch (Amide)
1600-1450Medium-StrongC=C stretch (Aromatic)
~ 1250StrongC-O stretch (Aryl ether)
~ 1200MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Predicted Mass Spectrometry Data

m/zIon
256.12[M]⁺ (Molecular Ion)
241.09[M-CH₃]⁺
151.08[C₉H₁₁N₂O]⁺
105.03[C₇H₅O]⁺
77.04[C₆H₅]⁺

Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

A small quantity (a few milligrams) of the solid sample is dissolved in approximately 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2] The solution is then transferred to an NMR tube and placed in the spectrometer. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired.[2]

IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed.[3] A small amount of the finely ground sample (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[3] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the sample holder of the IR spectrometer.[3][4] Alternatively, the thin solid film method can be used, where the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate.[5] After the solvent evaporates, a thin film of the compound remains for analysis.[5]

Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for this compound. The sample is dissolved in a polar volatile solvent, such as methanol or acetonitrile, at a concentration of less than one mM.[6] The solution is then introduced into the ESI source of the mass spectrometer, where it is nebulized and ionized.[6] The resulting ions are then guided into the mass analyzer to determine their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve KBr_Pellet Prepare KBr Pellet or Thin Film Sample->KBr_Pellet Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry (ESI) Dissolve_MS->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General Workflow for Spectroscopic Analysis

References

Unveiling the Theoretical Profile of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a substituted benzamide derivative, presents a scaffold of interest for chemical and pharmaceutical research. This technical guide provides a summary of its core theoretical properties based on available data. Due to the limited publicly accessible experimental data for this specific molecule, this document primarily focuses on its fundamental chemical characteristics. Further experimental validation is essential for a comprehensive understanding of its physicochemical and biological profile.

Core Chemical and Physical Properties

This compound, also known by synonyms such as Fast Violet B base, possesses the fundamental properties outlined below. These characteristics are foundational for any further computational or experimental investigation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 99-21-8[1][2]
Chemical Formula C₁₅H₁₆N₂O₂[1][2]
Molecular Weight 256.30 g/mol [1]
Purity ≥98%[1]
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2-
InChI Key VENDXQNWODZJGB-UHFFFAOYSA-N[1]

Predicted Physicochemical Characteristics

In the absence of direct experimental data, computational models provide valuable estimations of a compound's behavior in biological systems. The following table summarizes the predicted physicochemical properties for this compound. These predictions are derived from established algorithms and can guide initial experimental design.

ParameterPredicted ValueSignificance in Drug Development
LogP (Octanol/Water Partition Coefficient) Not available in search resultsIndicates the lipophilicity of the compound, influencing its absorption, distribution, and membrane permeability.
pKa (Acid Dissociation Constant) Not available in search resultsDetermines the ionization state of the molecule at different pH values, which affects its solubility, absorption, and target interaction.
Aqueous Solubility Not available in search resultsA critical factor for drug formulation and bioavailability, influencing the dissolution rate and absorption in the gastrointestinal tract.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general synthetic approach for a closely related analog, N-(4-methoxy-2-methyl-phenyl)benzamide, has been described. This methodology can likely be adapted for the target compound.

General Synthetic Workflow

The synthesis of N-aryl benzamides typically involves the acylation of an aniline derivative with a benzoyl chloride. The following diagram illustrates the logical workflow for such a synthesis.

G General Synthesis Workflow for N-Aryl Benzamides cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 4-Amino-5-methoxy-2-methylaniline Reaction Acylation Reaction (in suitable solvent with base) Aniline->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of N-aryl benzamides.

Hypothetical Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

  • Dissolution: Dissolve 4-Amino-5-methoxy-2-methylaniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add benzoyl chloride to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. In silico predictions and in vitro screening assays would be necessary first steps to explore the potential pharmacological profile of this compound.

Future Directions

To build a comprehensive understanding of this compound, future research should focus on:

  • Experimental Determination of Physicochemical Properties: Measuring key parameters such as LogP, pKa, and aqueous solubility is crucial for predicting its pharmacokinetic profile.

  • Spectroscopic Characterization: Detailed analysis using NMR (¹H, ¹³C), IR, and mass spectrometry will confirm the chemical structure and purity.

  • Biological Screening: A broad panel of in vitro assays should be employed to identify any potential biological targets and therapeutic areas of interest.

  • Mechanism of Action Studies: Should biological activity be identified, further studies will be required to elucidate the specific molecular mechanism of action.

This document serves as a foundational guide to the theoretical properties of this compound. The significant gaps in the available data highlight the need for extensive experimental investigation to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.

References

In-Depth Technical Guide to Fast Violet B Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, properties, and synthesis of Fast Violet B base. This compound is a key intermediate in the production of Fast Violet B salt, a diazonium salt widely used as a chromogenic reagent in histochemistry and analytical chemistry.

Chemical Identity and Nomenclature

Fast Violet B base is an aromatic amine. It is crucial to distinguish it from its corresponding diazonium salt, "Fast Violet B salt," which is derived from the base. The primary application of Fast Violet B base is as a precursor in the synthesis of this salt.[1]

Table 1: Chemical Identifiers for Fast Violet B Base

IdentifierValue
Chemical Name N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
Synonyms 4-Benzoylamino-2-methoxy-5-methylbenzeneamine, Azoic Diazo No. 41
CAS Number 99-21-8
EC Number 202-740-1
Colour Index Number 37165
PubChem Substance ID 24852011

Table 2: Molecular and Physicochemical Properties of Fast Violet B Base

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Appearance White to beige powder[2]
Melting Point 185-188 °C
λmax 297 nm
SMILES String COc1cc(NC(=O)c2ccccc2)c(C)cc1N
InChI Key VENDXQNWODZJGB-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of Fast Violet B Base

A common method for the synthesis of N-arylbenzamides involves the acylation of an aromatic amine with benzoyl chloride. The following protocol is adapted from the synthesis of a structurally similar compound, N-(4-methoxy-2-methyl-phenyl)benzamide.[4] The key starting material for Fast Violet B base would be 4-amino-5-methoxy-2-methylaniline.

Materials:

  • 4-amino-5-methoxy-2-methylaniline

  • Benzoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Dissolve 4-amino-5-methoxy-2-methylaniline and triethylamine (2 equivalents) in dichloromethane.

  • Slowly add benzoyl chloride (1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add a saturated aqueous NaHCO₃ solution to the reaction mixture and separate the organic layer.

  • Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a 2N HCl solution.

  • Concentrate the organic phase under vacuum.

  • Recrystallize the resulting residue from toluene to yield this compound (Fast Violet B base).

Diazotization of Fast Violet B Base to Form Fast Violet B Salt

Fast Violet B base is converted to its corresponding diazonium salt, Fast Violet B salt, through diazotization. This is a standard reaction for aromatic amines. The resulting diazonium salt is the active component used in staining procedures.

General Procedure:

  • Dissolve Fast Violet B base in a cold aqueous acidic solution (e.g., hydrochloric acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) with constant stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • The resulting solution contains the 4-benzoylamino-2-methoxy-5-methylbenzenediazonium ion, which is the key component of Fast Violet B salt. This diazonium salt solution is typically used immediately in subsequent coupling reactions.

Diagrams

chemical_structure Chemical Structure of Fast Violet B Base cluster_structure C15H16N2O2

Caption: 2D Structure of Fast Violet B Base.

synthesis_workflow Synthesis Workflow of Fast Violet B Base Start 4-amino-5-methoxy-2-methylaniline + Benzoyl Chloride Reaction Acylation in CH2Cl2 with Et3N Start->Reaction 1. Reactants Workup Aqueous Workup (NaHCO3, HCl) Reaction->Workup 2. Reaction Purification Recrystallization (Toluene) Workup->Purification 3. Isolation Product Fast Violet B Base (this compound) Purification->Product 4. Purification

Caption: Synthesis workflow for Fast Violet B base.

diazotization_pathway Diazotization of Fast Violet B Base Amine Fast Violet B Base (Aromatic Primary Amine) Diazonium Fast Violet B Salt (Benzenediazonium ion) Amine->Diazonium Diazotization Reagents NaNO2, HCl(aq) 0-5 °C Reagents->Diazonium Coupling Coupling with Naphthol or other component Diazonium->Coupling Azo_Dye Azo Dye (Colored Precipitate) Coupling->Azo_Dye Azo Coupling

Caption: Reaction pathway from Fast Violet B base to an azo dye.

References

Technical Guide to the Material Safety of Fast Violet B Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Fast Violet B base, also known by its chemical name N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. It is crucial to distinguish this compound from its diazonium salt counterpart, Fast Violet B salt, as their properties and applications differ. This guide is intended to furnish laboratory and drug development professionals with the necessary data for safe handling, storage, and use.

Chemical and Physical Properties

Fast Violet B base is the precursor amine to the more commonly utilized Fast Violet B salt, a diazonium salt employed as a chromogenic reagent in histochemistry.[1] The physical and chemical properties of the base are essential for its proper handling and use in research and synthesis applications.

Table 1: Physical and Chemical Properties of Fast Violet B Base

PropertyValueSource(s)
Chemical Name This compound
Synonyms 4-Benzoylamino-2-methoxy-5-methylbenzeneamine, Azoic Diazo No. 41[2]
CAS Number 99-21-8[2][3]
EC Number 202-740-1[2]
Molecular Formula C₁₅H₁₆N₂O₂[2][3]
Molecular Weight 256.30 g/mol [2][3]
Appearance White to beige powder
Melting Point 185-188 °C[2]
λmax 297 nm[2]
Form Powder[2]
Purity Dye content ~85%[2]

Toxicological Data

Table 2: Acute Toxicity Data Summary

Exposure RouteSpeciesValueClassification
Oral LD50Data Not Available------
Dermal LD50Data Not Available------
Inhalation LC50Data Not Available------

Key Toxicological Hazards:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

No information was available regarding mutagenic, reproductive, or developmental effects.

Hazard Identification and Safety Precautions

Fast Violet B base is classified as a substance that can cause skin and serious eye irritation. Proper handling and the use of personal protective equipment (PPE) are mandatory to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation
Personal Protective Equipment (PPE) and Handling Workflow

The following diagram outlines the necessary steps for safely handling Fast Violet B base in a laboratory setting.

Safe_Handling_Workflow start_end start_end ppe_node ppe_node handling_node handling_node cleanup_node cleanup_node waste_node waste_node start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) - Eyeshields - Gloves - Type N95 (US) Respirator start->ppe ventilation Ensure Adequate Ventilation (e.g., Fume Hood) ppe->ventilation weighing Weigh Compound Carefully - Avoid dust formation ventilation->weighing procedure Perform Experimental Procedure weighing->procedure decontaminate Decontaminate Work Area - Wash surfaces thoroughly procedure->decontaminate dispose_ppe Dispose of Contaminated PPE - Follow institutional guidelines decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End: Procedure Complete wash_hands->end First_Aid_Protocol exposure_node exposure_node action_node action_node medical_node medical_node condition_node condition_node exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and plenty of water skin->wash_skin rinse_eyes Rinse with water for 15 minutes eye->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth irritation_persists Irritation persists? wash_skin->irritation_persists get_medical_attention Get Medical Attention rinse_eyes->get_medical_attention breathing_difficult Breathing difficult? fresh_air->breathing_difficult rinse_mouth->get_medical_attention irritation_persists->get_medical_attention Yes breathing_difficult->get_medical_attention Yes artificial_respiration Give artificial respiration if not breathing breathing_difficult->artificial_respiration No Breathing artificial_respiration->get_medical_attention

References

An In-depth Technical Guide to Azoic Diazo Component No. 41 (Fast Violet B Base)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Azoic Diazo Component No. 41, also known by its common names Fast Violet B Base and its stabilized diazonium salt, Fast Violet B Salt. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical and physical properties, synthesis, applications, and safety data.

Chemical and Physical Properties

Azoic Diazo Component No. 41 is an organic compound used primarily in the synthesis of azo dyes. It is the free amine, or "base," which is then diazotized to form the reactive diazonium salt. The stabilized diazonium salt, often supplied as a zinc chloride double salt, is known as Fast Violet B Salt.

Table 1: Chemical Identification

IdentifierFast Violet B BaseFast Violet B Salt (Zinc Chloride Double Salt)
Synonyms Azoic Diazo No. 41, 4-Benzoylamino-2-methoxy-5-methylbenzeneamineC.I. Azoic Diazo Component 41, Fast Violet B Salt, C.I. 37165
CAS Number 99-21-8[1]14726-28-4[2]
Molecular Formula C₁₅H₁₆N₂O₂[1][2]C₃₀H₂₈Cl₄N₆O₄Zn[3]
Molecular Weight 256.30 g/mol [1][2]743.78 g/mol [3]
Colour Index Number 37165[1]37165[4]

Table 2: Physical Properties

PropertyFast Violet B BaseFast Violet B Salt
Appearance White to beige powder[2]Yellow to beige/brown crystalline powder[1]
Melting Point 185-188 °C[1]Data not consistently available
Solubility Insoluble in water, soluble in some organic solvents.Soluble in water, insoluble in organic solvents.[5]
Stability Stable under normal conditions.Stable under normal, dry conditions. Should be stored in a cool, dark place.[1]

Table 3: Spectral Data

Spectral DataFast Violet B BaseFast Violet B Salt
UV-Vis (λmax) 297 nm[1]208 nm[6]
Infrared (IR) Conforms to structure[2]Key peaks indicative of diazonium and benzoyl groups.
¹H NMR Spectrum availableSpectrum available[3]

Experimental Protocols

Synthesis of Fast Violet B Salt (Diazotization of Fast Violet B Base)

This protocol describes the conversion of the amine (Fast Violet B Base) to its reactive diazonium salt.

Materials:

  • Fast Violet B Base (Azoic Diazo Component No. 41)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a suspension of Fast Violet B Base in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a chilled aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. It is crucial to maintain the temperature between 0-5 °C to prevent the decomposition of the diazonium salt.

  • Continue stirring for approximately 30 minutes after the addition is complete to ensure the diazotization reaction is finalized. The resulting solution contains the 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride (Fast Violet B Salt) and is ready for the coupling reaction.

Synthesis_of_Fast_Violet_B_Salt FVB_Base Fast Violet B Base (Azoic Diazo Component No. 41) Diazonium_Salt Fast Violet B Salt (4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride) FVB_Base->Diazonium_Salt Diazotization HCl_H2O HCl, H₂O 0-5 °C NaNO2 NaNO₂ (aq) (Sodium Nitrite)

Caption: Diazotization of Fast Violet B Base to form Fast Violet B Salt.

Azo Coupling for Dyeing Cotton: Fast Violet B Salt with Naphthol AS

This protocol outlines the in-situ formation of an azo dye on cotton fabric.

Materials:

  • Cotton fabric, pre-scoured and bleached

  • Naphthol AS

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Freshly prepared cold solution of Fast Violet B Salt (from Protocol 2.1)

  • Acetic Acid

Procedure: Part A: Naphtholation (Impregnation of Cotton with Coupling Component)

  • Prepare a solution of Naphthol AS by dissolving it in a small amount of hot water containing sodium hydroxide.

  • Dilute the solution with cold water in a dye bath.

  • Immerse the cotton fabric in the Naphthol AS solution for 20-30 minutes at room temperature to allow for impregnation.

  • Remove the fabric and squeeze out the excess liquid evenly.

Part B: Coupling (Development of the Azo Dye)

  • Prepare a developing bath containing the freshly prepared, cold Fast Violet B Salt solution.

  • Adjust the pH of the developing bath to 6-7.5 using acetic acid.[5]

  • Pass the naphtholated cotton fabric through this developing bath for 20-30 minutes. The coupling reaction occurs on the fabric, forming the insoluble azo dye within the fibers.

  • After coupling, rinse the dyed fabric thoroughly with cold water.

Part C: After-treatment

  • To improve fastness properties, the dyed fabric is typically soaped at a boil with a non-ionic detergent.

  • Rinse the fabric again with hot and then cold water.

  • Dry the fabric.

Azo_Coupling_Process cluster_naphtholation Part A: Naphtholation cluster_coupling Part B: Coupling cluster_aftertreatment Part C: After-treatment Cotton_Fabric Cotton Fabric Naphthol_AS_Bath Naphthol AS Solution (Coupling Component) Cotton_Fabric->Naphthol_AS_Bath Immerse Impregnated_Fabric Naphtholated Fabric Naphthol_AS_Bath->Impregnated_Fabric Impregnate Developing_Bath Fast Violet B Salt Solution (Diazo Component) Impregnated_Fabric->Developing_Bath Develop Impregnated_Fabric->Developing_Bath Dyed_Fabric Dyed Fabric (Insoluble Azo Dye) Developing_Bath->Dyed_Fabric Couple Soaping Soaping at Boil Dyed_Fabric->Soaping Wash Dyed_Fabric->Soaping Final_Fabric Finished Fabric Soaping->Final_Fabric Rinse & Dry

Caption: Experimental workflow for dyeing cotton with Azoic Diazo Component No. 41.

Safety and Toxicology

Table 4: Hazard Information

Hazard CategoryFast Violet B BaseFast Violet B Salt
Acute Toxicity No specific data available. General for azo dyes: low acute toxicity.No specific data available. General for azo dyes: low acute toxicity.
Skin Irritation May cause skin irritation.Causes skin irritation.[6]
Eye Irritation May cause eye irritation.Causes serious eye irritation.[6]
Carcinogenicity Not classified as a carcinogen. Some azo dyes can release carcinogenic aromatic amines.Not classified as a carcinogen. Some azo dyes can release carcinogenic aromatic amines.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Environmental Fate: Azo dyes are generally resistant to biodegradation under aerobic conditions. Effluents containing these dyes should be treated before release into the environment.

Signaling Pathways and Logical Relationships

The core of azoic dyeing is the chemical transformation of two colorless or pale-colored components into a vibrant, insoluble dye directly on the substrate. This process relies on a fundamental reaction in organic chemistry: electrophilic aromatic substitution.

Azoic_Dyeing_Principle cluster_components Reactants cluster_process Process cluster_product Product Diazo_Component Azoic Diazo Component (e.g., Fast Violet B Base) Diazotization Diazotization (Formation of Diazonium Salt) Diazo_Component->Diazotization Coupling_Component Azoic Coupling Component (e.g., Naphthol AS) Coupling Azo Coupling (Electrophilic Aromatic Substitution) Coupling_Component->Coupling Diazotization->Coupling Azo_Dye Insoluble Azo Dye (Colored Precipitate) Coupling->Azo_Dye

Caption: Logical relationship of components and processes in azoic dyeing.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a potentially valuable intermediate in pharmaceutical research and development. The protocol is designed for laboratory-scale synthesis and is based on established chemical transformations.

Overview of the Synthetic Pathway

The synthesis of the target molecule, this compound, is proposed as a five-step sequence starting from the commercially available precursor, 4-methoxy-2-methylaniline. The pathway involves the protection of the amino group, followed by nitration, deprotection, reduction of the nitro group, and a final benzoylation step.

Synthesis_Pathway A 4-Methoxy-2-methylaniline B N-(4-Methoxy-2-methylphenyl)acetamide A->B Step 1: Acetylation (CH3CO)2O, Pyridine C N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide B->C Step 2: Nitration HNO3, H2SO4 D 4-Methoxy-2-methyl-5-nitroaniline C->D Step 3: Hydrolysis HCl, H2O E 4,5-Diamino-2-methylanisole D->E Step 4: Reduction SnCl2·2H2O, EtOH F This compound E->F Step 5: Benzoylation Benzoyl Chloride, Pyridine

Experimental Protocols

Step 1: Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide

This initial step involves the protection of the amino group of 4-methoxy-2-methylaniline via acetylation to prevent unwanted side reactions during the subsequent nitration step.

Materials:

  • 4-Methoxy-2-methylaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxy-2-methylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water to obtain N-(4-methoxy-2-methylphenyl)acetamide as a solid.

Step 2: Synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

This step introduces a nitro group at the 5-position of the aromatic ring through electrophilic nitration. The electron-donating methoxy group directs the nitration ortho to itself.[1][2]

Materials:

  • N-(4-Methoxy-2-methylphenyl)acetamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, carefully add N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The product can be used in the next step without further purification or can be recrystallized from ethanol.

Step 3: Synthesis of 4-Methoxy-2-methyl-5-nitroaniline

This step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the free aniline.

Materials:

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a concentrated NaOH solution until a precipitate forms.

  • Collect the solid product, 4-methoxy-2-methyl-5-nitroaniline, by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

Step 4: Synthesis of 4,5-Diamino-2-methylanisole

The nitro group is reduced to an amino group in this step to form the key diamine intermediate.

Materials:

  • 4-Methoxy-2-methyl-5-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 4-methoxy-2-methyl-5-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, carefully basify the mixture with a concentrated NaOH solution to precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain 4,5-diamino-2-methylanisole. This product is often used immediately in the next step due to its potential instability.

Step 5: Synthesis of this compound

The final step is the selective benzoylation of the more nucleophilic amino group at the 4-position.

Materials:

  • 4,5-Diamino-2-methylanisole

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4,5-diamino-2-methylanisole (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.0 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes the expected materials and yields for the synthesis of this compound, based on a starting quantity of 10 mmol of 4-methoxy-2-methylaniline. Please note that yields are estimates based on analogous reactions and may vary.

StepStarting MaterialReagentsProductExpected Yield (%)
1 4-Methoxy-2-methylanilineAcetic anhydride, PyridineN-(4-Methoxy-2-methylphenyl)acetamide90-95%
2 N-(4-Methoxy-2-methylphenyl)acetamideHNO₃, H₂SO₄N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide80-85%
3 N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamideHCl, Ethanol4-Methoxy-2-methyl-5-nitroaniline85-90%
4 4-Methoxy-2-methyl-5-nitroanilineSnCl₂·2H₂O, HCl, Ethanol4,5-Diamino-2-methylanisole75-85%
5 4,5-Diamino-2-methylanisoleBenzoyl chloride, PyridineThis compound60-70%

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_products Intermediates & Final Product start Start: 4-Methoxy-2-methylaniline step1 Step 1: Acetylation (0°C to RT, 4-6h) start->step1 reagents1 Reagents: - Acetic Anhydride - Pyridine - DCM reagents1->step1 reagents2 Reagents: - HNO3 - H2SO4 step2 Step 2: Nitration (<5°C, 2-3h) reagents2->step2 reagents3 Reagents: - HCl - Ethanol step3 Step 3: Hydrolysis (Reflux, 4-6h) reagents3->step3 reagents4 Reagents: - SnCl2·2H2O - HCl - Ethanol step4 Step 4: Reduction (Reflux, 2-4h) reagents4->step4 reagents5 Reagents: - Benzoyl Chloride - Pyridine - DCM step5 Step 5: Benzoylation (0°C to RT, 3-4h) reagents5->step5 workup1 Workup: - HCl Wash - NaHCO3 Wash - Brine Wash - Drying (MgSO4) - Recrystallization step1->workup1 workup2 Workup: - Pour on ice - Filtration - Water Wash step2->workup2 workup3 Workup: - Neutralization (NaOH) - Filtration - Water Wash step3->workup3 workup4 Workup: - Basification (NaOH) - Extraction (EtOAc) - Drying (Na2SO4) step4->workup4 workup5 Workup: - NaHCO3 Wash - Brine Wash - Drying (MgSO4) - Column Chromatography step5->workup5 product1 Intermediate 1: N-(4-Methoxy-2-methylphenyl)acetamide workup1->product1 product2 Intermediate 2: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide workup2->product2 product3 Intermediate 3: 4-Methoxy-2-methyl-5-nitroaniline workup3->product3 product4 Intermediate 4: 4,5-Diamino-2-methylanisole workup4->product4 final_product Final Product: This compound workup5->final_product product1->step2 product2->step3 product3->step4 product4->step5

References

Application Notes and Protocols for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary application of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide as a chemical intermediate. While benzamide scaffolds are prevalent in medicinal chemistry, the predominant documented use of this specific molecule is in the synthesis of azo dyes.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
CAS Number 99-21-8
Appearance Solid powder
Synonyms Fast Violet B Base, 4-Benzoylamino-2-methoxy-5-methylaniline, Azoic Diazo No. 41

Application 1: Intermediate in Azo Dye Synthesis

This compound serves as a key precursor in the production of specific azo dyes. A notable application is the synthesis of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, a compound used in the dye industry.[1][2][3] The synthesis involves the diazotization of the primary aromatic amine of this compound, followed by an azo coupling reaction with sulfanilic acid.

Experimental Protocol: Synthesis of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic Acid

This protocol describes the diazotization of this compound and its subsequent coupling with sulfanilic acid.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfanilic Acid

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 2.56 g (0.01 mol) of this compound in 25 mL of distilled water and 2.5 mL of concentrated HCl.

  • Cool the suspension to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5°C throughout the addition.

  • After the complete addition of sodium nitrite, stir the mixture for an additional 15 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue). The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of sodium carbonate in 50 mL of distilled water.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold sulfanilic acid solution with vigorous stirring.

  • A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolate the product by vacuum filtration and wash with a small amount of cold saturated NaCl solution.

  • Dry the product in a desiccator.

Expected Yield: Typical yields for azo coupling reactions of this type range from 70-85%.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_reagents1 cluster_reagents2 intermediate N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide diazonium Diazonium Salt Intermediate intermediate->diazonium Diazotization reagents1 1. HCl, H₂O, 0-5°C 2. NaNO₂ (aq) azo_dye 4-[(4-Amino-5-methoxy- 2-methylphenyl)azo]benzenesulfonic acid diazonium->azo_dye Azo Coupling reagents2 Sulfanilic Acid, Na₂CO₃ 0-5°C

Caption: Workflow for the synthesis of an azo dye.

Proposed Synthesis of this compound

While its primary application appears to be in the dye industry, the synthesis of this compound can be accomplished through a multi-step process starting from commercially available precursors. The following protocol is a proposed synthetic route based on established organic chemistry reactions.

Experimental Protocol: A Proposed 3-Step Synthesis

This synthesis involves the acylation of 5-methoxy-2-methylaniline, followed by nitration and subsequent reduction of the nitro group.

Step 1: Synthesis of N-(4-methoxy-2-methylphenyl)benzamide [4]

Materials and Reagents:

  • 5-methoxy-2-methylaniline

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Dissolve 2.50 g (18.2 mmol) of 5-methoxy-2-methylaniline and 5.10 mL (36.4 mmol) of triethylamine in 50 mL of dichloromethane.

  • Add 3.16 mL (27.3 mmol) of benzoyl chloride dropwise to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add 50 mL of saturated sodium bicarbonate solution and separate the organic layer.

  • Wash the aqueous layer twice with 50 mL of dichloromethane.

  • Combine the organic layers, wash with 50 mL of 2N HCl solution, and concentrate under vacuum.

  • Recrystallize the residue from toluene to obtain N-(4-methoxy-2-methylphenyl)benzamide.

Step 2: Nitration of N-(4-methoxy-2-methylphenyl)benzamide

Materials and Reagents:

  • N-(4-methoxy-2-methylphenyl)benzamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve the product from Step 1 in concentrated sulfuric acid at 0°C.

  • Slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitro product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

Step 3: Reduction of N-(4-nitro-5-methoxy-2-methylphenyl)benzamide

Materials and Reagents:

  • N-(4-nitro-5-methoxy-2-methylphenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend the nitro compound from Step 2 in ethanol.

  • Add an excess of Tin(II) chloride dihydrate or iron powder.

  • Add concentrated HCl dropwise while stirring and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Quantitative Data (Estimated):

StepProductTypical Yield (%)
1N-(4-methoxy-2-methylphenyl)benzamide40-50%[4]
2N-(4-nitro-5-methoxy-2-methylphenyl)benzamide70-85% (estimated)
3This compound75-90% (estimated)

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reagents1 cluster_reagents2 cluster_reagents3 start 5-methoxy-2-methylaniline step1 N-(4-methoxy-2-methylphenyl)benzamide start->step1 Acylation step2 N-(4-nitro-5-methoxy-2-methylphenyl)benzamide step1->step2 Nitration final_product N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide step2->final_product Reduction reagents1 Benzoyl chloride, Et₃N CH₂Cl₂ reagents2 H₂SO₄, HNO₃ reagents3 SnCl₂/HCl or Fe/HCl

Caption: Proposed multi-step synthesis of the target intermediate.

Relevance to Drug Development

While direct applications of this compound as an intermediate in the synthesis of specific pharmaceuticals were not prominently found in the surveyed literature, the broader class of benzamide derivatives is of significant interest in drug discovery. Benzamides are known to be scaffolds for a variety of biologically active molecules, including kinase inhibitors. The structural motifs present in this compound, such as the substituted aniline and benzamide core, are features found in many pharmacologically active compounds. Researchers may consider this intermediate as a starting point for the synthesis of novel compound libraries for screening against various biological targets. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

References

Application Notes and Protocols for the Diazotization of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the diazotization reaction of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. This reaction is a critical step in the synthesis of various derivatives, including azo dyes and other functionalized aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction, first reported by Peter Griess in 1858, involves the reaction of the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[1][2] The resulting diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.[3]

The specific substrate, this compound, possesses a primary aromatic amino group that is amenable to diazotization. The presence of other functional groups, such as the amide, methoxy, and methyl groups, may influence the reactivity and stability of the resulting diazonium salt, necessitating careful control of the reaction conditions.

Reaction Principle

The diazotization of this compound involves its reaction with nitrous acid (HNO₂) in a chilled, acidic medium. The nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a nitrosamine intermediate, which then tautomerizes and loses a water molecule to form the diazonium ion.[1] The overall reaction is highly exothermic and requires strict temperature control, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.

Quantitative Data Summary

ParameterTypical RangeNotes
Temperature 0 - 5 °CCritical for the stability of the diazonium salt.[1][4]
Amine Concentration 0.1 - 1 MDependent on solubility in the acidic medium.
Sodium Nitrite (molar eq.) 1.0 - 1.2A slight excess is often used to ensure complete reaction.
Acid HCl, H₂SO₄, p-TsOHThe choice of acid can influence the stability and subsequent reactivity of the diazonium salt.[3][5]
Reaction Time 15 - 60 minutesMonitored by testing for the presence of excess nitrous acid.[4]
Solvent Water, AcetonitrileAqueous acidic solutions are most common.[3][5]

Experimental Protocol: General Procedure for Diazotization

This protocol provides a generalized method for the diazotization of this compound. Researchers should optimize the conditions for their specific application.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Dissolution of the Amine:

    • In the three-necked round-bottom flask, dissolve a known molar amount of this compound in a mixture of distilled water and concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the amine and to react with sodium nitrite (typically 2.5-3 equivalents).

    • Stir the mixture until the amine is completely dissolved. If the amine is sparingly soluble, gentle warming may be applied, followed by cooling.[6]

  • Cooling:

    • Cool the flask in an ice bath to a temperature between 0 and 5 °C.[4] It is crucial to maintain this temperature throughout the reaction.

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution using the dropping funnel. The addition should be done at a rate that maintains the temperature below 5 °C.[4]

    • Stir the reaction mixture vigorously during the addition.

  • Completion of Reaction:

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[4]

    • Monitor the reaction for the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists for at least 5 minutes.

  • Use of the Diazonium Salt Solution:

    • The resulting solution containing the diazonium salt is typically used immediately in the next synthetic step without isolation due to its inherent instability.

Visualizations

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_product Product Amine N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide Amine_Solution Amine Solution in Acid Amine->Amine_Solution Acid HCl or H₂SO₄ Acid->Amine_Solution Water Distilled Water Water->Amine_Solution NaNO2 Sodium Nitrite NaNO2_Solution Aqueous NaNO₂ Solution NaNO2->NaNO2_Solution Reaction_Vessel Reaction at 0-5 °C Amine_Solution->Reaction_Vessel NaNO2_Solution->Reaction_Vessel Slow, Dropwise Addition Stirring Vigorous Stirring Monitoring Starch-Iodide Test Diazonium_Salt Diazonium Salt Solution Reaction_Vessel->Diazonium_Salt Next_Step Immediate Use in Subsequent Reaction Diazonium_Salt->Next_Step

Figure 1: Experimental workflow for the diazotization of this compound.

Safety Precautions

  • Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always prepared and used in solution.

  • Nitrous acid and nitrogen oxides, which may be released during the reaction, are toxic. The procedure should be carried out in a well-ventilated fume hood.

  • Strong acids are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

By following these guidelines and the detailed protocol, researchers can safely and effectively perform the diazotization of this compound for its use in further synthetic transformations.

References

Application Notes and Protocols: Synthesis of Novel Azo Dyes via Coupling of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide with Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel azo dyes derived from the coupling reaction of diazotized N-(4-Amino-5-methoxy-2-methylphenyl)benzamide with various naphthols. Azo dyes are a significant class of organic compounds with wide-ranging applications in textiles, printing, and increasingly in the pharmaceutical and life sciences sectors due to their diverse biological activities. The protocols outlined below are based on well-established methods for diazotization and azo coupling reactions.

Principle of the Reaction

The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling agent, such as α-naphthol or β-naphthol. The electrophilic diazonium ion attacks the activated aromatic ring of the naphthol to form the stable azo compound, which is often a vividly colored precipitate.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
This compoundC₁₅H₁₆N₂O₂256.31>98%(e.g., Fluorochem)[1]
α-NaphtholC₁₀H₈O144.17>99%(e.g., Sigma-Aldrich)
β-NaphtholC₁₀H₈O144.17>99%(e.g., Sigma-Aldrich)
Sodium Nitrite (NaNO₂)NaNO₂69.00>99%(e.g., Sigma-Aldrich)
Hydrochloric Acid (HCl), concentratedHCl36.4637%(e.g., Fisher Scientific)
Sodium Hydroxide (NaOH)NaOH40.00>98%(e.g., Sigma-Aldrich)
Distilled WaterH₂O18.02--
IceH₂O---
Equipment
  • Magnetic stirrer with stirring bar

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • pH indicator paper

  • Glass stirring rod

Protocol 1: Synthesis of Azo Dye with β-Naphthol

This protocol describes the coupling reaction with β-naphthol.

Step 1: Diazotization of this compound
  • In a 250 mL beaker, suspend 2.56 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously to obtain a fine suspension.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear or slightly yellow solution.

Step 2: Azo Coupling with β-Naphthol
  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution with constant stirring.

  • A brightly colored precipitate should form immediately. The color can range from orange to deep red.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Synthesis of Azo Dye with α-Naphthol

This protocol outlines the coupling reaction with α-naphthol. The procedure is similar to that with β-naphthol, with the coupling partner being the primary difference.

Step 1: Diazotization of this compound
  • Follow the same procedure as described in Protocol 1, Step 1 .

Step 2: Azo Coupling with α-Naphthol
  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of α-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold α-naphthol solution with constant stirring.

  • A colored precipitate will form. The color may differ from the product obtained with β-naphthol, potentially being brownish or a different shade of red.[2]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate the product by vacuum filtration, wash with cold water, and dry as described previously.

Data Presentation

The following table provides a template for summarizing the expected outcomes of the synthesis. Actual yields and spectral data would need to be determined experimentally.

Coupling PartnerProduct NameExpected AppearanceYield (%)Melting Point (°C)λmax (nm)
β-NaphtholN-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-5-methoxy-2-methylphenyl)benzamideOrange-red solid(e.g., 85-95)(To be determined)(To be determined)
α-NaphtholN-(4-((4-hydroxynaphthalen-1-yl)diazenyl)-5-methoxy-2-methylphenyl)benzamideBrownish-red solid(e.g., 80-90)(To be determined)(To be determined)

Visualizations

Reaction Workflow

Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up Amine N-(4-Amino-5-methoxy-2- methylphenyl)benzamide Reagents1 NaNO₂, conc. HCl, H₂O 0-5 °C Amine->Reagents1 Diazonium Diazonium Salt Solution Reagents1->Diazonium Reagents2 Stirring, 0-5 °C Diazonium->Reagents2 Slow Addition Naphthol Naphthol Solution (α- or β-naphthol in NaOH) Naphthol->Reagents2 AzoDye Azo Dye Precipitate Reagents2->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying FinalProduct Purified Azo Dye Drying->FinalProduct

Caption: General workflow for the synthesis of azo dyes.

Logical Relationship of Reactants and Products

Logical_Relationship Amine This compound Diazonium In situ generated Diazonium Salt Amine->Diazonium Diazotization AzoDye Final Azo Dye Product Diazonium->AzoDye Naphthol Naphthol (α- or β-) Naphthol->AzoDye Azo Coupling

References

Application Notes and Protocols: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols related to N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a versatile building block in medicinal chemistry.

Introduction

This compound, also known as Fast Violet B Base, is an organic compound with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol .[1] Its chemical structure, featuring a substituted benzamide core, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of amino, methoxy, and methyl groups on the phenyl ring offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of N-phenylbenzamide derivatives has shown significant promise in various therapeutic areas, including oncology, virology, and infectious diseases.[2][3][4]

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related compounds, this compound holds potential as a key intermediate for the development of novel therapeutics.

  • Anticancer Agents: The precursor to the aniline portion of the molecule, 4-methoxy-2-methylaniline, is utilized in the synthesis of potent antitubulin agents. These compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The this compound scaffold could be explored for the development of new anticancer drugs targeting the tubulin cytoskeleton.

  • Antiviral Compounds: N-phenylbenzamide derivatives have been identified as inhibitors of various viruses. For example, certain derivatives have shown activity against Enterovirus 71, a causative agent of hand, foot, and mouth disease.[3] The structural motifs present in this compound could be incorporated into novel antiviral drug candidates.

  • Anti-inflammatory Agents: A structurally similar compound, 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide, has been noted for its potential anti-inflammatory properties. This suggests that derivatives of this compound may also exhibit anti-inflammatory activity.

  • Antiparasitic Drugs: N-phenylbenzamide derivatives have been investigated as agents against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis and leishmaniasis.[2] The core structure of this compound can serve as a template for the design of new antiparasitic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the benzoylation of 4-amino-5-methoxy-2-methylaniline. Below are two detailed experimental protocols based on established methods for the benzoylation of anilines.

Protocol 1: Conventional Synthesis in Dichloromethane

This protocol describes a standard method for the acylation of an amine using benzoyl chloride in the presence of a base.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
4-Amino-5-methoxy-2-methylaniline152.19101.52 g
Benzoyl chloride140.57111.28 mL
Triethylamine101.19202.79 mL
Dichloromethane (DCM)--50 mL
1 M Hydrochloric acid (HCl)--30 mL
Saturated sodium bicarbonate (NaHCO₃)--30 mL
Brine--30 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Experimental Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-amino-5-methoxy-2-methylaniline (1.52 g, 10 mmol) in 50 mL of dichloromethane.

  • Add triethylamine (2.79 mL, 20 mmol) to the solution and stir at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a more environmentally friendly and rapid method for benzoylation using microwave irradiation and a solid support.[5]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
4-Amino-5-methoxy-2-methylaniline152.1920.304 g
Benzoyl chloride140.5740.46 mL
Pyridine79.100.60.048 mL
Basic Alumina--2 g
Dichloromethane (DCM)--45 mL (for extraction)
Water--As needed
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Experimental Procedure:

  • In a 50 mL beaker, add 4-amino-5-methoxy-2-methylaniline (0.304 g, 2 mmol), benzoyl chloride (0.46 mL, 4 mmol), pyridine (0.048 mL, 0.6 mmol), and basic alumina (2 g).

  • Stir the mixture thoroughly to obtain a free-flowing powder.

  • Place the beaker in a microwave oven and irradiate at 300 W for a time determined by TLC monitoring (typically 5-15 minutes).

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate-petroleum ether or ethanol) to obtain pure this compound.

Visualization of Synthetic and Conceptual Pathways

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound to potential therapeutic areas.

G cluster_synthesis Synthetic Workflow aniline 4-Amino-5-methoxy- 2-methylaniline reaction + aniline->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction product N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide reaction->product Benzoylation

Caption: Synthetic route to this compound.

G cluster_application Potential Therapeutic Applications cluster_derivatives Derivative Synthesis cluster_targets Therapeutic Areas core N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide (Core Scaffold) derivatives Chemical Modification core->derivatives anticancer Anticancer derivatives->anticancer antiviral Antiviral derivatives->antiviral anti_inflammatory Anti-inflammatory derivatives->anti_inflammatory antiparasitic Antiparasitic derivatives->antiparasitic

Caption: Potential drug discovery pathways from the core scaffold.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in medicinal chemistry. Its versatile structure allows for the creation of diverse derivatives that can be screened for a wide range of biological activities. The provided protocols offer reliable methods for its synthesis, enabling further exploration of its utility in the development of novel therapeutic agents. Researchers are encouraged to investigate the biological properties of this compound and its analogs to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public-domain information on the direct use of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" in the synthesis of specific kinase inhibitors, this document utilizes a closely related and well-documented benzamide-based scaffold for the synthesis of S-Nitrosoglutathione Reductase (GSNOR) inhibitors. This example serves to illustrate the application of benzamide derivatives in inhibitor synthesis, providing detailed protocols and data relevant to researchers, scientists, and drug development professionals.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a versatile class of compounds frequently employed in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets. Their synthetic tractability allows for the facile introduction of diverse substituents, enabling the fine-tuning of pharmacological properties. While the direct application of this compound in kinase inhibitor synthesis is not extensively documented in publicly available literature, the broader benzamide scaffold is a cornerstone in the development of various enzyme inhibitors, including those targeting kinases and other critical cellular enzymes.

This application note focuses on the synthesis and evaluation of a potent inhibitor based on a substituted benzamide core, highlighting the general principles and methodologies applicable to the development of related compounds.

Featured Application: Synthesis of N6022, a Potent S-Nitrosoglutathione Reductase (GSNOR) Inhibitor

S-Nitrosoglutathione reductase (GSNOR) is a key enzyme that regulates the levels of S-nitrosothiols (SNOs) and nitric oxide (NO) in vivo by catalyzing the breakdown of S-nitrosoglutathione (GSNO). [1][2]Dysregulation of GSNOR has been implicated in respiratory diseases such as asthma. [1][3]Consequently, GSNOR has emerged as a significant therapeutic target. [1]Small molecule inhibitors of GSNOR, such as N6022, have been developed and shown to be potent, selective, and effective in animal models of inflammatory diseases. [1]N6022 is a reversible GSNOR inhibitor that has been evaluated in clinical trials for the treatment of acute asthma. [1]

Chemical Structure of N6022

The detailed chemical structure of N6022, a pyrrole-based GSNOR inhibitor, is a key focus of its development. [4]

Quantitative Data

The following tables summarize the inhibitory activity of N6022 and related compounds against GSNOR and other enzymes.

Table 1: In Vitro Inhibitory Activity of N6022 [5][6][7]

Assay Type Target Enzyme Substrate IC50 (nM) Ki (nM)
GSNO Reduction GSNOR GSNO 8 2.5
HMGSH Oxidation GSNOR HMGSH 32 3.1
Ethanol Oxidation ADH IB Ethanol >100,000 -
Ethanol Oxidation ADH II Ethanol >100,000 -

| Hexanol Oxidation | ADH IV | Hexanol | >100,000 | - |

Table 2: In Vivo Efficacy of N6022 in a Mouse Model of Asthma [1]

Administration Route Dose (mg/kg) Effect on Bronchoconstriction Effect on Eosinophil Infiltration
Intravenous (IV) ≥0.01 Significant attenuation -

| Intravenous (IV) | ≥0.0005 | - | Significant attenuation |

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of GSNOR inhibitors. [5]

General Synthesis of Benzamide-Based GSNOR Inhibitors

A general synthetic route to pyrrole-based GSNOR inhibitors involves the coupling of a substituted pyrrole carboxylic acid with an appropriate amine. The synthesis of N6022 follows a multi-step pathway that is a trade secret of N30 Pharmaceuticals. However, a general approach to similar structures is outlined below.

Workflow for the Synthesis of a Benzamide Analog

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Characterization Substituted_Benzoic_Acid Substituted Benzoic Acid Coupling Coupling Substituted_Benzoic_Acid->Coupling Coupling Agents (e.g., HATU, EDCI) Amine_Component Amine Component Amine_Component->Coupling Amide_Product Benzamide Product Crude_Product Crude Amide Product Coupling->Amide_Product Purification Purification Crude_Product->Purification Column Chromatography Purified_Product Purified Inhibitor Final_Compound Final Compound Purification->Purified_Product Analysis Analysis Final_Compound->Analysis NMR, MS, HPLC

Caption: General workflow for benzamide-based inhibitor synthesis.

Protocol:

  • Amide Coupling: To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

GSNOR Inhibition Assay (GSNO Reduction)

This assay measures the ability of a compound to inhibit the NADH-dependent reduction of GSNO by GSNOR.

Workflow for GSNOR Inhibition Assay

Prepare_Reagents Prepare Assay Buffer, GSNOR, NADH, GSNO, and Inhibitor (N6022) Incubate Pre-incubate GSNOR with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add NADH and GSNO to Initiate Reaction Incubate->Initiate_Reaction Measure_Absorbance Monitor Decrease in Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the GSNOR enzymatic inhibition assay.

Protocol:

  • Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • In a 96-well plate, add the assay buffer, GSNOR enzyme, and varying concentrations of the test inhibitor (e.g., N6022).

  • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

  • Initiate the reaction by adding a solution of NADH (final concentration ~200 µM) and GSNO (final concentration ~400 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

GSNOR plays a critical role in regulating nitric oxide (NO) signaling through its catabolism of GSNO. Inhibition of GSNOR leads to an increase in cellular levels of GSNO, which can then act as a NO donor, leading to various physiological effects, including smooth muscle relaxation and anti-inflammatory responses. [2][8] Simplified GSNOR Signaling Pathway

cluster_pathway GSNOR Signaling Pathway GSNO S-Nitrosoglutathione (GSNO) GSNOR GSNOR (S-Nitrosoglutathione Reductase) GSNO->GSNOR NO Nitric Oxide (NO) GSNO->NO Spontaneous Release GSSG Oxidized Glutathione (GSSG) + NH3 GSNOR->GSSG Reduction N6022 N6022 (Inhibitor) N6022->GSNOR Inhibition Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) NO->Physiological_Effects

Caption: The inhibitory action of N6022 on the GSNOR pathway.

Conclusion

While direct and detailed synthetic applications of this compound in kinase inhibition are not readily found in the public domain, the broader benzamide scaffold remains a highly valuable starting point for the design and synthesis of potent and selective enzyme inhibitors. The example of the GSNOR inhibitor N6022 demonstrates the successful application of a related chemical space to achieve therapeutic goals. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel inhibitors targeting enzymes of therapeutic interest.

References

Application Notes and Protocols: Preparation of Bioactive Heterocycles from N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic route for preparing bioactive benzimidazole derivatives from the starting material, N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. This document outlines a multi-step synthesis, including detailed experimental protocols and data presentation, to guide researchers in the development of novel heterocyclic compounds with potential therapeutic applications. The resulting benzimidazole scaffold, bearing a benzoyl group, is a recognized pharmacophore with significant antimicrobial and anticancer properties.[1][2][3][4][5][6][7]

Introduction

This compound is a substituted p-phenylenediamine derivative that serves as a versatile starting material for the synthesis of more complex heterocyclic systems. While its para-amino substitution pattern precludes direct intramolecular cyclization to form common six-membered heterocycles like quinazolinones, a multi-step synthetic pathway can be employed to generate highly functionalized and biologically active benzimidazoles. This protocol details a reliable three-step process involving regioselective nitration, subsequent reduction of the nitro group, and finally, cyclization to form the benzimidazole ring. The final products belong to a class of compounds known for their potential as antimicrobial and anticancer agents.[1][5][6][8]

Proposed Synthetic Pathway

The overall synthetic strategy to convert this compound into a bioactive N-(benzoyl)-benzimidazole derivative is illustrated below. This pathway is designed to introduce the necessary functional groups in a regioselective manner to enable the final cyclization step.

Synthetic_Pathway A This compound B N-(4-Amino-5-methoxy-2-methyl-6-nitrophenyl)benzamide A->B Step 1: Nitration C N-(4,6-Diamino-5-methoxy-2-methylphenyl)benzamide B->C Step 2: Reduction D N-(6-Methoxy-5-methyl-1H-benzo[d]imidazol-5-yl)benzamide C->D Step 3: Cyclization

Caption: Proposed three-step synthesis of a bioactive benzimidazole derivative.

Experimental Protocols

Step 1: Regioselective Nitration

This step introduces a nitro group at the position ortho to the amino group, which is activated by the electron-donating nature of the amino and methoxy groups.

Protocol: Synthesis of N-(4-Amino-5-methoxy-2-methyl-6-nitrophenyl)benzamide

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-(4-Amino-5-methoxy-2-methyl-6-nitrophenyl)benzamide.

Table 1: Expected Yield and Characterization Data for Nitration Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
N-(4-Amino-5-methoxy-2-methyl-6-nitrophenyl)benzamideC₁₅H₁₅N₃O₄301.3075-85185-190
Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group to generate the required ortho-diamine functionality for the subsequent cyclization.

Protocol: Synthesis of N-(4,6-Diamino-5-methoxy-2-methylphenyl)benzamide

  • Suspension: In a round-bottom flask, suspend the nitrated compound (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diamino product.

  • Purification: The crude product is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography.

Table 2: Expected Yield and Characterization Data for Reduction Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
N-(4,6-Diamino-5-methoxy-2-methylphenyl)benzamideC₁₅H₁₇N₃O₂271.3290-95Solid
Step 3: Cyclization to form the Benzimidazole Ring (Phillips Method)

The ortho-diamine undergoes condensation with a one-carbon synthon, such as formic acid, to form the benzimidazole ring.[9][10]

Protocol: Synthesis of N-(6-Methoxy-5-methyl-1H-benzo[d]imidazol-5-yl)benzamide

  • Reaction Setup: In a round-bottom flask, place the diamino compound (1.0 eq) and an excess of 90% formic acid.

  • Heating: Heat the mixture at 100 °C for 2-4 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then slowly add a 10% sodium hydroxide solution to neutralize the excess acid until the mixture is just alkaline to litmus paper.

  • Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure benzimidazole derivative.[11]

Table 3: Expected Yield and Characterization Data for Final Benzimidazole Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
N-(6-Methoxy-5-methyl-1H-benzo[d]imidazol-5-yl)benzamideC₁₆H₁₅N₃O₂281.3180-90>200

Bioactivity of Benzimidazole Derivatives

Benzimidazole-containing compounds are a well-established class of bioactive molecules with a broad spectrum of pharmacological activities.[1][6] The synthesized N-(benzoyl)-benzimidazole scaffold is of particular interest due to its reported antimicrobial and anticancer properties.

Antimicrobial Activity

Substituted benzimidazoles have demonstrated significant activity against a range of bacterial and fungal strains.[1][2][3][4][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the benzoyl moiety can influence the lipophilicity and cell permeability of the compound, potentially enhancing its antimicrobial efficacy.

Table 4: Representative Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)

Compound ClassS. aureusE. coliC. albicansReference
2-Substituted Benzimidazoles4-648-1284-32[4]
N-Substituted Benzimidazoles2-1616-2568-64[2]
Benzimidazole-chalcone hybrids1.95-31.253.9-62.50.97-15.62[12]
Anticancer Activity

Many benzimidazole derivatives have been investigated as potential anticancer agents.[5][6][7][8][13] Their mechanisms of action are diverse and can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The N-benzoyl substitution can play a crucial role in the binding of the molecule to its biological target.

Table 5: Representative Anticancer Activity of Benzimidazole Derivatives (IC₅₀ values in µM)

Compound ClassHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Reference
2-Aryl Benzimidazoles0.5-151-202-25[6]
Benzimidazole-triazole hybrids--0.05-0.07[6]
Benzimidazole-oxadiazole hybrids5-502-3010-100[8]

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis and purification of the target benzimidazole derivative.

Experimental_Workflow Start Start: this compound Step1 Step 1: Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Step1 Purify1 Purification 1 (Precipitation & Recrystallization) Step1->Purify1 Step2 Step 2: Reduction (H₂, Pd/C, Ethanol) Purify1->Step2 Purify2 Purification 2 (Filtration & Concentration) Step2->Purify2 Step3 Step 3: Cyclization (Formic Acid, 100°C) Purify2->Step3 Purify3 Purification 3 (Neutralization & Recrystallization) Step3->Purify3 End Final Product: N-(6-Methoxy-5-methyl-1H-benzo[d]imidazol-5-yl)benzamide Purify3->End

Caption: Workflow for the synthesis of the target benzimidazole.

Logical Relationship of Bioactivity

The following diagram depicts the relationship between the synthesized chemical scaffold and its potential biological activities.

Bioactivity_Relationship cluster_mechanisms Potential Mechanisms of Action Scaffold N-(Benzoyl)-Benzimidazole Scaffold Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial Anticancer Anticancer Activity Scaffold->Anticancer Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Microtubule_Disruption Microtubule Disruption Anticancer->Microtubule_Disruption Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction

Caption: Relationship between the chemical scaffold and its bioactivities.

References

HPLC analysis of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. This document provides a detailed application note and protocol for the analysis of this compound, a chemical intermediate with significance in organic synthesis. The described method is designed for researchers, scientists, and drug development professionals to achieve accurate quantification and purity assessment of this compound.

Introduction

This compound (CAS No. 99-21-8) is an organic compound featuring primary amine, amide, and ether functional groups.[1][2] Its chemical structure suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical Properties:

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂[1][2]
Molecular Weight 256.3 g/mol [1][4]
Appearance Solid[2]
Boiling Point 344.3 °C at 760 mmHg[4]
Density 1.215 g/cm³[4]

Experimental Protocol

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

Materials and Reagents
  • This compound reference standard (Purity ≥98%)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are a starting point and may require optimization for specific instrumentation.

ParameterCondition
HPLC System Agilent 1290 Infinity LC or equivalent
Column C18 reversed-phase column (e.g., Luna C18, 150 x 3.0 mm, 3 µm)[5]
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C[6]
Injection Volume 5 µL
Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a 100 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Perform a 1:10 dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to obtain a final concentration of 100 µg/mL.

Sample Solution:

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve in a suitable volume of methanol to achieve a target concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The developed RP-HPLC method provides good separation and quantification of this compound. The use of a C18 column is effective for retaining the relatively non-polar aromatic compound. A gradient elution is employed to ensure the timely elution of the main peak and any potential impurities with different polarities. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if further characterization is needed.[7]

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%0.8%
Linearity

The linearity of the method was assessed by injecting a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,000
25310,000
50620,000
1001,250,000
1501,880,000
Correlation Coefficient (R²) > 0.999

Visualization of Workflows and Systems

To aid in the understanding of the experimental process and the instrumentation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System solvent Mobile Phase Reservoir (A: Water + 0.1% FA, B: ACN + 0.1% FA) pump HPLC Pump (Gradient Formation) solvent->pump injector Autosampler/Injector pump->injector column C18 Column (40 °C) injector->column detector UV Detector (254 nm) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of components in the HPLC system.

Conclusion

The described reversed-phase HPLC method is suitable for the quantitative analysis and purity determination of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The provided system suitability and linearity data demonstrate the method's reliability and accuracy, making it a valuable tool for quality control in research and development settings.

References

Application Notes and Protocols for the Purification of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry and drug discovery.[1] The purity of such compounds is critical for accurate biological evaluation and subsequent development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, relying on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[2][3] This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedure, and data interpretation.

Core Principles of Recrystallization

Recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[3][4] An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature.[5]

Solvent Selection

The choice of solvent is a critical first step for successful recrystallization.[3] For amides, polar solvents are often effective.[6] Based on the structure of this compound, which contains polar functional groups (amino, methoxy, and amide), solvents such as ethanol, acetone, or acetonitrile are good starting points.[6] Solvent mixtures, like ethanol/water, can also be employed to fine-tune the solubility characteristics.[7][8]

Experimental Data:

A preliminary solvent screening is essential to identify the optimal solvent or solvent system. The following table should be populated with experimental data to guide the selection process.

Solvent/Solvent SystemSolubility at Room Temp. (e.g., 25°C)Solubility at Boiling PointCrystal Formation upon Cooling
Ethanol(e.g., Sparingly soluble)(e.g., Soluble)(e.g., Yes, well-formed needles)
Acetone(e.g., Soluble)(e.g., Very soluble)(e.g., No, remains in solution)
Acetonitrile(e.g., Sparingly soluble)(e.g., Soluble)(e.g., Yes, small plates)
Ethanol/Water (9:1)(e.g., Insoluble)(e.g., Soluble)(e.g., Yes, high yield)
Dichloromethane(e.g., Soluble)(e.g., Very soluble)(e.g., Oiling out observed)
Hexane(e.g., Insoluble)(e.g., Insoluble)(e.g., Not a suitable solvent)

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring.[8] Continue to add small portions of the hot solvent until the solid completely dissolves.[8] Avoid adding excess solvent to maximize the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4][8] This step prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[8] Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the residual solvent.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Troubleshooting

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a low melting point of the product or the presence of impurities.[7] To remedy this, try reheating the solution and adding more solvent, or scratch the inside of the flask with a glass rod to induce crystallization.[7]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt to cool again. Seeding with a small crystal of the pure compound can also initiate crystallization.[7]

  • Low Recovery: This can result from using too much solvent during dissolution or washing. Ensure the minimum amount of solvent is used.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Recrystallization Process start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash impurities Impurities in Mother Liquor vac_filt->impurities dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is achieving selective benzoylation at the desired amino group. The starting material, 4,5-diamino-2-methylanisole, has two primary amino groups with different reactivities. The goal is to acylate the more nucleophilic amino group at the 4-position while avoiding reaction at the 5-position and preventing diacylation.

Q2: Which of the two amino groups in 4,5-diamino-2-methylanisole is more reactive towards benzoyl chloride?

A2: The amino group at the 4-position is predicted to be more nucleophilic and therefore more reactive. This is due to the combined electron-donating effects of the para-methoxy group and the ortho-methyl group, which increase the electron density on this nitrogen atom. The amino group at the 5-position is meta to the strongly activating methoxy group, and thus its nucleophilicity is less enhanced.

Q3: What are the common side products in this synthesis?

A3: Common side products include:

  • N-(5-Amino-4-methoxy-2-methylphenyl)benzamide: The isomeric product from the benzoylation of the less reactive amino group.

  • N,N'-(4-methoxy-6-methyl-1,3-phenylene)dibenzamide: The diacylated product where both amino groups have reacted.

  • Benzoic acid: Formed from the hydrolysis of unreacted benzoyl chloride during workup.

Q4: What yield can I realistically expect for this synthesis?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product 1. Inactive benzoyl chloride due to hydrolysis. 2. Insufficiently reactive conditions. 3. Starting material degradation.1. Use freshly distilled or a new bottle of benzoyl chloride. 2. Increase the reaction temperature or time. Consider using a more polar aprotic solvent like DMF. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.
Formation of a significant amount of diacylated byproduct 1. Molar ratio of benzoyl chloride to diamine is too high. 2. Reaction temperature is too high or reaction time is too long. 3. The amine is too concentrated, leading to a higher local concentration of the mono-acylated product which can then be further acylated.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzoyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC. 3. Use a more dilute solution of the diamine.
Formation of the undesired isomer (N-(5-Amino-4-methoxy-2-methylphenyl)benzamide) 1. The reaction conditions are not selective enough. 2. The less reactive amine is being activated under the chosen conditions.1. Employ a protecting group strategy (see Protocol 2 below). 2. Use a milder acylating agent or a sterically hindered base to favor reaction at the less hindered 4-amino position.
Product is difficult to purify from starting material and byproducts 1. Similar polarities of the desired product, starting material, and byproducts. 2. The product is an oil and does not crystallize easily.1. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Attempt to form a salt (e.g., with HCl) to induce crystallization. Trituration with a suitable solvent may also help to solidify the product.

Experimental Protocols

Protocol 1: One-Pot Selective Benzoylation

This protocol aims for a direct, selective reaction based on the higher nucleophilicity of the 4-amino group.

Reaction Scheme:

4,5-diamino-2-methylanisole + Benzoyl Chloride --(Base, Solvent)--> this compound

Procedure:

  • Dissolve 4,5-diamino-2-methylanisole (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via a Protecting Group Strategy

This protocol involves the protection of the more reactive 4-amino group, benzoylation of the 5-amino group, and subsequent deprotection. This is a more robust method to ensure the formation of the correct isomer if Protocol 1 fails to provide the desired selectivity.

Reaction Scheme:

  • 4,5-diamino-2-methylanisole + Protecting Group Reagent -> 4-(Protected-amino)-5-amino-2-methylanisole

  • 4-(Protected-amino)-5-amino-2-methylanisole + Benzoyl Chloride -> N-(4-(Protected-amino)-5-methoxy-2-methylphenyl)benzamide

  • N-(4-(Protected-amino)-5-methoxy-2-methylphenyl)benzamide --(Deprotection)--> this compound

Procedure:

  • Protection: Selectively protect the more reactive 4-amino group of 4,5-diamino-2-methylanisole. A common protecting group for anilines is the tert-butoxycarbonyl (Boc) group. React the diamine with di-tert-butyl dicarbonate (Boc)₂O under controlled conditions to favor mono-protection.

  • Benzoylation: Dissolve the mono-protected diamine (1 equivalent) and a base (e.g., pyridine or triethylamine, 2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Add benzoyl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to proceed to completion.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1 to isolate the protected benzamide derivative. Purify by column chromatography.

  • Deprotection: Remove the protecting group. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • Final Workup and Purification: Neutralize the reaction mixture and perform an extractive workup to isolate the final product. Purify as needed.

Data Presentation

Method Key Reagents Typical Yield Range Purity Advantages Disadvantages
Protocol 1: One-Pot Selective Benzoylation Benzoyl Chloride, Triethylamine30-60%Moderate to HighFewer steps, quickerRisk of diacylation and isomeric byproduct formation
Protocol 2: Protecting Group Strategy (Boc)₂O, Benzoyl Chloride, TFA60-85% (over 3 steps)HighHigh regioselectivity, cleaner reactionLonger synthesis, requires additional reagents

Visualizations

TroubleshootingWorkflow start Experiment Complete low_yield Low Yield? start->low_yield side_products Major Side Products? low_yield->side_products No cause1 Inactive Reagents / Incomplete Reaction low_yield->cause1 Yes purification_issue Purification Issues? side_products->purification_issue No cause2 Diacylation / Isomer Formation side_products->cause2 Yes success Successful Synthesis purification_issue->success No cause3 Similar Polarity of Products purification_issue->cause3 Yes solution1 Use fresh reagents. Optimize conditions (temp, time, solvent). cause1->solution1 solution2 Adjust stoichiometry. Lower temperature. Consider protecting group. cause2->solution2 solution3 Optimize chromatography. Attempt salt formation or trituration. cause3->solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

ExperimentalWorkflow start Start: 4,5-diamino-2-methylanisole protection Step 1: Selective Protection (e.g., with (Boc)2O) start->protection intermediate1 Mono-protected diamine protection->intermediate1 benzoylation Step 2: Benzoylation (Benzoyl Chloride, Base) intermediate1->benzoylation intermediate2 Protected Benzamide benzoylation->intermediate2 deprotection Step 3: Deprotection (e.g., with TFA) intermediate2->deprotection end Final Product: this compound deprotection->end

Caption: Experimental workflow using a protecting group strategy.

References

Technical Support Center: Purification of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions regarding the purification of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS No. 99-21-8). Given the limited specific literature on this compound, the recommendations provided are based on the general principles of purifying substituted benzamides and aromatic amines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Potential impurities largely depend on the synthetic route. A common synthesis method is the reaction of 4-amino-5-methoxy-2-methylaniline with benzoyl chloride.[1] Based on this, likely impurities include:

  • Unreacted Starting Materials: 4-amino-5-methoxy-2-methylaniline.

  • Reagent-derived Impurities: Benzoic acid, formed from the hydrolysis of excess benzoyl chloride.[2]

  • Side-products: Diacylated products (N-benzoyl-N-(4-amino-5-methoxy-2-methylphenyl)benzamide), which can form if reaction conditions are not carefully controlled.[2]

Q2: My purified product is an oil and won't crystallize. What should I do?

A2: An oily product often indicates the presence of significant impurities that lower the melting point and disrupt the crystal lattice.[2]

  • First, attempt to precipitate the solid: Try triturating the oil with a non-polar solvent like hexane. This may encourage the desired product to solidify.

  • If trituration fails, an aqueous wash may be necessary: Dissolve the oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid.[2] Follow this with a water wash and then brine, dry the organic layer, and concentrate it again.

  • Consider chromatography: If the product still remains an oil, column chromatography is the most effective next step for purification.

Q3: What are the best recrystallization solvents for this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] For benzamide derivatives, common solvent systems include:

  • Single Solvents: Ethanol, methanol, or hot water are often effective for purifying benzamides.[2][5]

  • Solvent/Anti-solvent Systems: A solvent pair where the compound is soluble in one and insoluble in the other can be used.[6] Common pairs include dichloromethane/hexane or ethanol/water.

A systematic approach to solvent selection is recommended, starting with small-scale trials.

Q4: I'm seeing significant product loss during purification. How can I improve my yield?

A4: Product loss can occur at several stages:

  • During aqueous washes: Ensure the pH of the aqueous layer is not excessively acidic or basic, which could lead to hydrolysis of the amide or protonation of the amine, increasing water solubility.

  • During recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Cooling the solution slowly, and then in an ice bath, will help maximize crystal formation.[2]

  • During filtration: Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.[4]

Section 2: Troubleshooting Guides

Issue 1: Persistent Benzoic Acid Impurity

Symptom: Broad melting point range, acidic residue in NMR, or a characteristic spot on TLC.

Solution Workflow:

Caption: Workflow for removing acidic impurities.

Detailed Steps:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate or a dilute (5%) solution of sodium carbonate.

  • The acidic benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer.[2]

  • Separate the aqueous layer.

  • Wash the organic layer with water, then with brine to remove residual salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Poor Separation in Column Chromatography

Symptom: Co-elution of the product with impurities, leading to broad or overlapping fractions on TLC. This is common for amines on silica gel due to acid-base interactions.[7][8]

Troubleshooting Strategies:

StrategyDescriptionRationale
Add a Basic Modifier Add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia to the mobile phase.[7]The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing the basic amine group of the target molecule from strongly adsorbing and tailing.[8]
Use an Alternative Stationary Phase Employ a different stationary phase such as basic alumina or amine-functionalized silica.[7][8]These stationary phases provide a basic environment, which is more compatible with the purification of amine-containing compounds and can improve separation.[7]
Reverse-Phase Chromatography Use a C18 column with a mobile phase such as acetonitrile and water, potentially with a pH modifier.[7]For some compounds, reversing the polarity of the stationary and mobile phases can offer better separation. An alkaline mobile phase can increase the retention of basic amines.[7]

Section 3: Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[9] Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A typical starting point for a compound of this polarity might be 20-30% ethyl acetate in hexane. The polarity can be gradually increased as the column runs (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Caption: General workflow for flash column chromatography.

Section 4: Data Presentation

Predicted Solubility Profile

The solubility of this compound can be predicted based on its functional groups. This table provides a general guide for solvent selection in purification and analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneSolubleThese solvents can accept hydrogen bonds from the amine and amide protons and solvate the aromatic rings.[10]
Polar Protic Methanol, EthanolModerately SolubleThe amine and amide groups can form hydrogen bonds with the solvent, but the overall hydrophobicity of the aromatic rings may limit high solubility.[10]
Aqueous Water, BuffersPoorly SolubleThe significant hydrophobic character from the two aromatic rings is expected to outweigh the polar contributions of the amine and amide groups.[10]
Non-polar Hexane, TolueneVery Poorly SolubleWhile there is some affinity for the aromatic rings, the polar amine and amide groups will significantly hinder solubility.[10]

References

Technical Support Center: Synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate even after purification. What are the likely impurities?

A1: The presence of multiple spots on TLC after purification suggests the formation of byproducts during the reaction or incomplete reaction. The most common impurities in the synthesis of this compound, typically prepared by the benzoylation of 4-amino-5-methoxy-2-methylaniline, include:

  • Unreacted Starting Materials: Residual 4-amino-5-methoxy-2-methylaniline or benzoyl chloride.

  • Diacylated Byproduct: N-Benzoyl-N-(4-benzoylamino-5-methoxy-2-methylphenyl)benzamide, where both the primary and the newly formed secondary amine are benzoylated.

  • Over-acylated Byproduct: Formation of a di-benzoylated product on the primary amine of the starting material.

  • Hydrolyzed Benzoyl Chloride: Benzoic acid, formed if benzoyl chloride reacts with moisture.

  • Salts: If a base like triethylamine is used, triethylamine hydrochloride is a common byproduct.

Q2: The yield of my reaction is significantly lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction using TLC.

  • Side Reactions: The formation of byproducts, particularly the diacylated compound, consumes the starting material and reduces the yield of the desired product.

  • Purification Losses: Significant loss of product can occur during workup and purification steps, such as extraction and column chromatography.

  • Moisture: The presence of water can hydrolyze the benzoyl chloride, rendering it inactive for the amidation reaction.

  • Base Stoichiometry: An incorrect amount of base can affect the reaction efficiency. The base is crucial for neutralizing the HCl generated during the reaction.

Q3: I am observing a byproduct with a higher molecular weight than my target compound. What could it be?

A3: A byproduct with a higher molecular weight is likely a diacylated or poly-acylated species. In the context of this synthesis, the most probable high molecular weight byproduct is N-Benzoyl-N-(4-benzoylamino-5-methoxy-2-methylphenyl)benzamide. This occurs when the initially formed product undergoes a second benzoylation. To minimize this, consider using a stoichiometric amount of benzoyl chloride and adding it slowly to the reaction mixture.

Q4: How can I minimize the formation of the diacylated byproduct?

A4: To reduce the formation of diacylated byproducts, you can employ the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of 4-amino-5-methoxy-2-methylaniline to benzoyl chloride.

  • Slow Addition: Add the benzoyl chloride dropwise to the solution of the aniline derivative at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.

  • Use of a Protective Group: Although a more complex route, protecting the primary amino group of a precursor before introducing the benzoyl group can provide better control over the reaction.

Summary of Potential Byproducts

The following table summarizes the potential byproducts, their likely cause, and suggested analytical methods for their identification.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely CauseSuggested Analytical Method(s)
4-amino-5-methoxy-2-methylaniline (Starting Material)C₈H₁₂N₂O152.19Incomplete reaction.LC-MS, GC-MS, ¹H NMR
Benzoyl Chloride (Starting Material)C₇H₅ClO140.57Incomplete reaction.GC-MS (after derivatization)
Benzoic AcidC₇H₆O₂122.12Hydrolysis of benzoyl chloride due to moisture.LC-MS, ¹H NMR
N,N-Dibenzoyl-4-amino-5-methoxy-2-methylanilineC₂₂H₂₀N₂O₃360.41Over-acylation of the primary amine on the starting material.LC-MS, ¹H NMR, ¹³C NMR
Triethylamine HydrochlorideC₆H₁₆ClN137.65Byproduct from the use of triethylamine as a base.¹H NMR (soluble in D₂O)

Logical Synthesis and Byproduct Formation Workflow

The following diagram illustrates the intended synthesis pathway and the potential routes for byproduct formation.

Synthesis_Byproducts cluster_end SM1 4-amino-5-methoxy- 2-methylaniline Reaction Reaction SM2 Benzoyl Chloride Byproduct3 Benzoic Acid SM2->Byproduct3 Hydrolysis (Moisture) Base Base (e.g., Triethylamine) Byproduct4 Base Hydrochloride Salt Base->Byproduct4 Acid Neutralization Product N-(4-Amino-5-methoxy- 2-methylphenyl)benzamide (Target Compound) Byproduct2 Diacylated Byproduct Product->Byproduct2 Further Benzoylation Byproduct1 Unreacted Starting Materials Reaction->Product Intended Reaction (Amidation) Reaction->Byproduct1 Incomplete Reaction

Caption: Logical workflow for the synthesis of this compound and the formation of common byproducts.

Experimental Protocols for Byproduct Identification

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To separate and identify the target compound and potential byproducts based on their retention times and mass-to-charge ratios.

Methodology:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Identify the peaks corresponding to the expected molecular weights of the target compound and potential byproducts (as listed in the table above).

Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To identify the structure of the main product and impurities by analyzing the chemical shifts and coupling constants of protons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Target Compound: Look for the characteristic signals of the aromatic protons, the methoxy group, the methyl group, and the amide and amine protons.

    • Unreacted 4-amino-5-methoxy-2-methylaniline: Identify the characteristic signals for this starting material, which will have a different aromatic proton pattern and will lack the benzoyl group signals.

    • Benzoic Acid: A broad singlet above 10 ppm (if in DMSO-d₆) is characteristic of the carboxylic acid proton.

    • Diacylated Byproduct: The spectrum may become more complex in the aromatic region, and the integration of the benzoyl protons will be higher relative to the protons of the aniline core. The NH proton signal will be absent.

By following these troubleshooting guides and analytical protocols, researchers can more effectively identify and mitigate the formation of byproducts during the synthesis of this compound, leading to higher purity and yields of the desired compound.

Technical Support Center: Analysis of Reaction Side Products for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of reaction side products encountered during the synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide.

Troubleshooting Guides and FAQs

This section addresses common issues related to side product formation during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is showing multiple spots on the TLC plate apart from the desired product. What are the likely side products?

A1: In the synthesis of this compound via the acylation of 4-amino-5-methoxy-2-methylaniline with benzoyl chloride, several side products can form. The most common include:

  • N,N-dibenzoyl-(4-amino-5-methoxy-2-methylphenyl)amine: This results from the diacylation of the primary amine. Although the ortho-methyl group provides some steric hindrance, diacylation can still occur, especially with an excess of benzoyl chloride or prolonged reaction times.

  • Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride if there is moisture in the reaction.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-amino-5-methoxy-2-methylaniline and benzoyl chloride.

Q2: How can I minimize the formation of the diacylated side product?

A2: To reduce the formation of N,N-dibenzoyl-(4-amino-5-methoxy-2-methylphenyl)amine, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of benzoyl chloride.

  • Slow Addition: Add the benzoyl chloride solution dropwise to the solution of the aniline at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent.[2]

  • Reaction Temperature: Maintain a low reaction temperature to control the reactivity.

Q3: I have a significant amount of benzoic acid in my crude product. How can I prevent its formation and remove it?

A3: Benzoic acid formation is due to the presence of water. To prevent it, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

To remove benzoic acid from the crude product during work-up, you can perform a liquid-liquid extraction with a basic aqueous solution, such as saturated sodium bicarbonate. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer, while the amide product remains in the organic layer.

Q4: What are the best analytical techniques to identify and quantify these side products?

A4: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the desired product and various side products. A reverse-phase C18 column is typically effective.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the components in the reaction mixture, which is crucial for identifying unknown impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main product and any isolated impurities.[9][10]

Quantitative Data Summary

The following table summarizes the key characteristics of the target product and potential side products, which are useful for their identification and quantification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Behavior in RP-HPLCKey 1H NMR Signals (Predicted)
This compound C₁₅H₁₆N₂O₂256.30Intermediate retentionAromatic protons from both rings, a singlet for the methoxy group (~3.8 ppm), a singlet for the methyl group (~2.2 ppm), a broad singlet for the amide N-H, and a broad singlet for the amino group protons.
N,N-dibenzoyl-(4-amino-5-methoxy-2-methylphenyl)amineC₂₂H₁₉NO₃345.39More retained than the mono-acylated product due to increased lipophilicity.Multiple aromatic proton signals from the three aromatic rings, a singlet for the methoxy group, and a singlet for the methyl group. The absence of the N-H proton signal from the primary amine.
Benzoic AcidC₇H₆O₂122.12Less retained, will elute earlier than the amide products.Aromatic protons in the characteristic pattern for a substituted benzene ring and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).
4-amino-5-methoxy-2-methylanilineC₈H₁₂N₂O152.19Less retained, will elute early in the chromatogram.Aromatic protons, a singlet for the methoxy group, a singlet for the methyl group, and two broad singlets for the two amino groups.
Benzoyl ChlorideC₇H₅ClO140.57Highly reactive and likely to hydrolyze to benzoic acid during analysis.Not typically observed in the final analysis due to its high reactivity.

Experimental Protocols

Protocol 1: HPLC-MS Method for Reaction Mixture Analysis

This protocol outlines a general method for the analysis of the reaction mixture. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-500.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: 1H NMR Spectroscopy for Structural Confirmation
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified product or isolated side product in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the structure.

Visualizations

Reaction_Side_Product_Analysis_Workflow Workflow for Side Product Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials: 4-amino-5-methoxy-2-methylaniline Benzoyl Chloride Reaction Acylation Reaction Start->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product TLC Initial Analysis: Thin Layer Chromatography (TLC) Crude_Product->TLC HPLC_MS Separation & Identification: HPLC-MS Crude_Product->HPLC_MS TLC->HPLC_MS Multiple spots observed Purification Purification: Column Chromatography HPLC_MS->Purification Identify components for isolation Data_Analysis Data Interpretation & Quantification HPLC_MS->Data_Analysis NMR Structural Elucidation: NMR Spectroscopy Purification->NMR Isolate side products NMR->Data_Analysis

Caption: Logical workflow for the analysis of side products in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Side Product Formation cluster_diacylation Diacylation Product cluster_hydrolysis Benzoic Acid Formation cluster_unreacted Unreacted Starting Materials Problem High Level of Side Products Observed Diacylation_Cause Cause: - Excess Benzoyl Chloride - High Temperature - Prolonged Reaction Time Problem->Diacylation_Cause Hydrolysis_Cause Cause: - Presence of Moisture Problem->Hydrolysis_Cause Unreacted_Cause Cause: - Incomplete Reaction Problem->Unreacted_Cause Diacylation_Solution Solution: - Control Stoichiometry - Slow Addition at Low Temp. - Monitor Reaction Progress Diacylation_Cause->Diacylation_Solution Mitigate by Hydrolysis_Solution Solution: - Use Anhydrous Reagents/Solvents - Inert Atmosphere - Basic Wash During Work-up Hydrolysis_Cause->Hydrolysis_Solution Mitigate by Unreacted_Solution Solution: - Increase Reaction Time/Temp. - Use Slight Excess of One Reagent Unreacted_Cause->Unreacted_Solution Mitigate by

Caption: A decision-making diagram for troubleshooting common side product issues.

References

Optimizing diazotization of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the diazotization of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide". The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield of Diazonium Salt

  • Question: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?

  • Answer: Low yields in diazotization reactions can stem from several factors. Firstly, the purity of the starting amine, this compound, is crucial; impurities can lead to undesirable side reactions.[1] Secondly, precise temperature control is paramount. The reaction should be maintained between 0-5°C, as diazonium salts are thermally unstable and can decompose at higher temperatures.[2][3] The rate of addition of the sodium nitrite solution is also critical; it should be added slowly and dropwise to prevent localized overheating and decomposition.[1] Finally, ensuring a sufficient excess of mineral acid is necessary to fully protonate the amine and generate nitrous acid in situ.[4]

Issue 2: Formation of Colored Impurities

  • Question: My reaction mixture develops an intense color (e.g., red, brown, or black), suggesting the formation of byproducts. What is happening and how can I prevent it?

  • Answer: The formation of colored impurities often indicates side reactions. One common side reaction is self-coupling, where the newly formed diazonium salt reacts with the unreacted parent amine to form an azo compound.[1] This is more likely to occur if the reaction is not sufficiently acidic or if there are localized areas of high diazonium salt concentration. To mitigate this, ensure vigorous stirring and a slow, controlled addition of the sodium nitrite solution. Another possibility is the decomposition of the diazonium salt, which can lead to a variety of colored byproducts. Maintaining a consistently low temperature (0-5°C) is the most effective way to prevent decomposition.[5]

Issue 3: Incomplete Reaction or Presence of Starting Material

  • Question: After the reaction, I still detect a significant amount of the starting amine. How can I drive the reaction to completion?

  • Answer: The presence of unreacted this compound suggests that the diazotization is incomplete. This could be due to an insufficient amount of sodium nitrite. A slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete conversion.[6] It is also important to verify that the nitrous acid is being generated effectively, which requires a strong acidic medium.[7] Testing for the presence of excess nitrous acid using starch-iodide paper can confirm if this is the issue. A positive test (the paper turning black) indicates sufficient nitrous acid. If the test is negative, more sodium nitrite solution can be added carefully.

Issue 4: Diazonium Salt Decomposes Before Use

  • Question: The diazonium salt solution appears to be decomposing (e.g., gas evolution) before I can use it in the subsequent reaction. How can I improve its stability?

  • Answer: Aromatic diazonium salts have limited stability, especially in solution.[8] The diazonium salt of this compound, with its electron-donating methoxy group, may be particularly prone to decomposition.[9] It is crucial to use the diazonium salt solution immediately after its preparation.[8] The stability is highly dependent on temperature; therefore, the solution must be kept in an ice bath at all times.[2] The choice of counter-ion can also affect stability; for instance, tetrafluoroborate salts are generally more stable than chloride salts, though their isolation is not always practical for in-situ use.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of this compound?

A1: The optimal temperature range is 0-5°C.[1] Temperatures above this range can lead to the rapid decomposition of the diazonium salt, significantly reducing the yield and potentially creating hazardous conditions due to the evolution of nitrogen gas.[11]

Q2: Which acid should I use for this diazotization, and in what quantity?

A2: Mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[4] A significant excess of the acid (typically 2.5 to 3 molar equivalents relative to the amine) is recommended to ensure the amine is fully dissolved and to facilitate the in-situ generation of nitrous acid from sodium nitrite.[6]

Q3: How can I confirm that the diazotization reaction is complete?

A3: The completion of the reaction can be monitored by testing for the presence of unreacted nitrous acid. A drop of the reaction mixture is spotted onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which signifies that all the primary amine has been consumed.

Q4: Are there any specific safety precautions I should take during this reaction?

A4: Yes. Diazonium salts can be explosive in their solid, dry state.[11] Therefore, they should not be isolated unless a stable counter-ion like tetrafluoroborate is used. The reaction should be conducted in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to the exothermic nature of the reaction and the instability of the product, strict temperature control is a critical safety measure.[5]

Q5: Can the methoxy group on the aromatic ring influence the reaction?

A5: Yes, the electron-donating nature of the methoxy group can increase the reactivity of the aromatic ring, but it can also decrease the thermal stability of the resulting diazonium salt compared to an unsubstituted one.[9] This makes strict temperature control even more critical.

Experimental Protocol: Diazotization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Solution:

    • In a beaker of appropriate size, suspend 1.0 molar equivalent of this compound in a mixture of distilled water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid.

    • Stir the mixture and cool it to 0-5°C in an ice-salt bath. Ensure the amine is completely dissolved; gentle warming may be initially required before cooling.[11]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 1.05-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.[6]

    • Cool this solution to 0-5°C.

  • Diazotization Reaction:

    • Maintain the temperature of the amine solution between 0-5°C with vigorous stirring.

    • Slowly add the cold sodium nitrite solution dropwise to the amine solution.[1] The addition rate should be controlled to keep the temperature from rising above 5°C.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.

  • Confirmation of Reaction Completion:

    • Test the reaction mixture for the presence of excess nitrous acid by placing a drop of the solution onto starch-iodide paper. A blue-black color indicates the reaction is complete.

    • If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 5-10 minutes of stirring.

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution of the diazonium salt should be used immediately for the subsequent synthetic step.[8] Do not store the solution.

Data Summary

ParameterRecommended ConditionRationale
Temperature 0-5°CEnsures stability of the diazonium salt and minimizes decomposition.[2]
Acid HCl or H₂SO₄Acts as a solvent and is required for the in-situ generation of nitrous acid.[4]
Acid Molar Ratio 2.5 - 3.0 eq.Ensures complete protonation of the amine and efficient nitrous acid formation.[6]
NaNO₂ Molar Ratio 1.05 - 1.1 eq.A slight excess drives the reaction to completion.[6]
NaNO₂ Addition Slow, dropwiseControls the exothermic reaction and prevents localized overheating.[1]

Visualizations

Below is a troubleshooting workflow for the diazotization of this compound.

Diazotization_Troubleshooting start Start Diazotization check_yield Low or No Yield? start->check_yield check_impurities Colored Impurities? check_yield->check_impurities No solution_yield Check: 1. Amine Purity 2. Temperature (0-5°C) 3. NaNO2 Addition Rate 4. Acid Stoichiometry check_yield->solution_yield Yes check_completion Incomplete Reaction? check_impurities->check_completion No solution_impurities Ensure: 1. Vigorous Stirring 2. Slow NaNO2 Addition 3. Maintain 0-5°C check_impurities->solution_impurities Yes check_stability Decomposition? check_completion->check_stability No solution_completion Check: 1. NaNO2 Stoichiometry 2. Test with Starch-Iodide Paper check_completion->solution_completion Yes solution_stability Action: 1. Use Immediately 2. Maintain 0-5°C check_stability->solution_stability Yes end_success Successful Diazotization check_stability->end_success No end_fail Re-evaluate Protocol solution_yield->end_fail solution_impurities->end_fail solution_completion->end_fail solution_stability->end_fail

References

"N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. The information provided is based on the general stability of related chemical structures, such as benzamides and aromatic amines, and is intended to serve as a guide for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains both a benzamide and an aromatic amine functional group, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield benzoic acid and 4-amino-5-methoxy-2-methylaniline. The rate of hydrolysis is pH-dependent.

  • Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products and potential polymerization. This can be initiated by atmospheric oxygen, peroxides, or exposure to light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the most common technique. This method can separate the parent compound from its degradation products, allowing for the quantification of both.

Q4: What are the likely degradation products I should look for?

A4: The primary degradation products to monitor would be:

  • Benzoic acid (from hydrolysis)

  • 4-amino-5-methoxy-2-methylaniline (from hydrolysis)

  • Various colored products resulting from the oxidation of the aromatic amine moiety.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., turning brown) Oxidation of the aromatic amine group due to exposure to air and/or light.Store the compound in a tightly sealed container, under an inert atmosphere, and protected from light. For sensitive applications, consider repurifying the material if significant discoloration has occurred.
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation in the dissolution solvent or on-column degradation.Ensure the solvent is of high purity and de-gassed. Check the pH of the mobile phase and the sample solution, as extreme pH can cause rapid degradation. Consider using a mobile phase with a neutral or slightly acidic pH.
Loss of compound potency over time in solution Hydrolysis of the amide bond.Prepare solutions fresh daily. If solutions need to be stored, keep them at low temperatures (2-8 °C) and for a limited time. Buffer the solution to a neutral pH if compatible with the experimental design.
Inconsistent results in biological assays Presence of active or interfering degradation products.Use a validated stability-indicating HPLC method to confirm the purity of the compound before each experiment. If degradation is observed, repurify the compound or use a fresh batch.

Hypothetical Stability Data

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are for demonstration purposes to show typical outcomes of such studies.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Major Degradation Products Observed
0.1 M HCl (80°C, 24h)15.2%Benzoic acid, 4-amino-5-methoxy-2-methylaniline
0.1 M NaOH (80°C, 24h)25.8%Benzoic acid, 4-amino-5-methoxy-2-methylaniline
3% H₂O₂ (RT, 24h)18.5%Oxidative degradants (multiple peaks)
Thermal (105°C, 48h)5.1%Minor unidentified degradants
Photolytic (ICH Q1B), 24h8.9%Oxidative degradants

Table 2: pH-Dependent Hydrolytic Stability (at 60°C)

pH Rate Constant (k, day⁻¹) Half-life (t½, days)
2.00.02527.7
5.00.00886.6
7.00.01257.8
9.00.04515.4
12.00.1504.6

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating method.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add 10 mL of 0.1 M HCl.

  • Heat the solution at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent.

  • Add 10 mL of 0.1 M NaOH.

  • Heat the solution at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent.

  • Add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

4. Thermal Degradation:

  • Place approximately 10 mg of the solid compound in a vial.

  • Heat in an oven at 105°C for 48 hours.

  • Cool to room temperature, dissolve in a suitable solvent, and dilute with mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Prepare samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Gradient back to 90% A, 10% B

    • 31-35 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 Benzoic Acid parent->hydrolysis_product1 Acid/Base hydrolysis_product2 4-Amino-5-methoxy-2-methylaniline parent->hydrolysis_product2 Acid/Base oxidation_product Oxidized Degradants (e.g., quinone-imines) parent->oxidation_product O₂, H₂O₂, Light

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Identify and Quantify Degradants) hplc->data_analysis pathway Elucidate Degradation Pathway data_analysis->pathway

Caption: General workflow for a forced degradation study.

"N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" solubility problems in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with N-(4-Amino-5-methoxy-2-methylphenyl)benzamide in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

This compound is an organic compound with the following properties:

  • Molecular Formula: C₁₅H₁₆N₂O₂[1][2]

  • Molecular Weight: Approximately 256.3 g/mol [1][3]

  • Appearance: Solid[2]

  • Synonyms: Fast Violet B Base, 4-Benzoylamino-2-methoxy-5-methylaniline[2][3]

Q2: Why is this compound expected to have poor aqueous solubility?

Q3: What general strategies can be employed to improve the solubility of benzamide derivatives like this one?

Several common methods can be used to enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can significantly increase solubility.[4][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility by forming a more soluble salt. The amino group on the phenyl ring suggests that this compound is a weak base and may be more soluble in acidic conditions.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[4]

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Initial Steps:

    • Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the solid particles.

    • Gentle Heating: Cautiously warm the solution, as solubility often increases with temperature.[6] However, be mindful of potential degradation of the compound at elevated temperatures.

    • Vortexing: Vigorous mixing can help to break up aggregates and promote dissolution.

  • If the compound remains insoluble:

    • Prepare a Stock Solution: Dissolve the compound in a minimal amount of a polar organic solvent like DMSO or DMF, and then add this stock solution to your aqueous buffer.[5] Be aware of the final concentration of the organic solvent in your experiment, as it may affect your results.

    • Test Co-solvents: Experiment with different co-solvents (e.g., ethanol, methanol, polyethylene glycol) mixed with your aqueous buffer to find a system that provides the desired solubility.[6]

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Causes:

    • The initial dissolution was achieved in a supersaturated state.

    • A change in temperature or pH caused the compound to fall out of solution.

    • The organic co-solvent concentration is too low in the final aqueous medium.

  • Solutions:

    • Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in your final solution.

    • pH Optimization: If you are working with a buffered solution, systematically test a range of pH values to identify the optimal pH for solubility.

    • Use of Solubilizing Agents: Consider adding a surfactant or a complexing agent like HP-β-cyclodextrin to your formulation to maintain solubility.[4]

Data Presentation

While specific experimental solubility data for this compound is not available, the following table illustrates how you could structure your experimental findings for comparison.

Solvent SystemTemperature (°C)Maximum Solubility (mg/mL)Observations
Deionized Water25< 0.1Insoluble, fine suspension
PBS (pH 7.4)25< 0.1Insoluble
10% Ethanol in Water250.5Sparingly soluble
10% DMSO in Water252.0Soluble with sonication
5% HP-β-CD in Water251.5Improved solubility

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of the aqueous medium (e.g., water, buffer) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized.

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of the compound by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Standard Curve: Prepare a series of standard solutions of known concentrations in the mobile phase or a suitable solvent to generate a standard curve for quantification.

  • Analysis: Inject the filtered supernatant from the solubility experiment and determine the concentration based on the standard curve.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue check_initial Initial Dissolution Attempts (Vortex, Sonicate, Gentle Heat) start->check_initial is_dissolved1 Is it dissolved? check_initial->is_dissolved1 prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) is_dissolved1->prepare_stock No end_success Success: Soluble is_dissolved1->end_success Yes add_to_aqueous Add Stock to Aqueous Medium prepare_stock->add_to_aqueous is_dissolved2 Does it remain dissolved? add_to_aqueous->is_dissolved2 optimize_cosolvent Optimize Co-solvent Concentration is_dissolved2->optimize_cosolvent No (Precipitation) is_dissolved2->end_success Yes optimize_ph Optimize pH of Aqueous Medium optimize_cosolvent->optimize_ph use_solubilizer Use Solubilizing Agents (Surfactants, Cyclodextrins) optimize_ph->use_solubilizer end_fail Further Optimization Needed use_solubilizer->end_fail CyclodextrinComplexation cluster_before Before Complexation cluster_after After Complexation compound This compound (Hydrophobic) complex HP-β-CD Compound water Aqueous Medium soluble_water Aqueous Medium water->soluble_water Increased Solubility

References

Technical Support Center: HPLC Separation of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during the chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A typical starting point for the analysis of this compound is a reversed-phase HPLC method. Given the compound's aromatic nature and moderate polarity, a C18 column is a suitable initial choice. The mobile phase will likely consist of a mixture of acetonitrile (ACN) or methanol (MeOH) and an aqueous buffer.

Q2: What are the key chemical properties of this compound relevant to its HPLC separation?

The key properties of this compound (Molecular Formula: C₁₅H₁₆N₂O₂, Molecular Weight: 256.3 g/mol ) that influence its HPLC separation include its aromatic rings, which provide hydrophobicity for reversed-phase retention, and the primary amine group, which can interact with free silanol groups on the silica-based stationary phase, potentially leading to peak tailing.[1][2][3] The methoxy and methyl groups also contribute to its overall retention characteristics.

Q3: How can I improve the peak shape for this compound?

Peak tailing is a common issue for compounds with amine functionalities.[1] To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the amine group will ensure it is protonated and less likely to interact with silanol groups. Using a buffer (e.g., phosphate or acetate) will help maintain a stable pH.

  • Mobile Phase Additives: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase and reduce peak tailing.

  • Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can significantly minimize secondary interactions with silanols.

Q4: What should I do if I observe ghost peaks in my chromatogram?

Ghost peaks can arise from several sources, including contamination in the mobile phase, sample carryover from previous injections, or degradation of the analyte.[4][5] To address this, ensure you are using high-purity solvents, thoroughly clean the injection port and autosampler, and prepare fresh samples.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust mobile phase pH to be acidic (e.g., using 0.1% formic acid or phosphoric acid).[6][7] Add a competitive amine like triethylamine (TEA) to the mobile phase (0.1-0.5%). Use an end-capped or base-deactivated column.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Retention Time Variability
Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use.[4]
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[5]
Pump Malfunction Check the pump for leaks and ensure the seals and check valves are in good condition.
Issue 3: Loss of Resolution or No Peaks
Potential Cause Recommended Solution
Column Degradation Replace the column with a new one of the same type.[5]
Incorrect Mobile Phase Composition Verify the mobile phase composition and pH. A mobile phase that is too strong will result in early elution and poor resolution.
Detector Issue Ensure the detector lamp is on and functioning correctly. Check that the detector wavelength is appropriate for the analyte.
Sample Degradation Prepare fresh samples and store them appropriately.
System Leak Inspect the HPLC system for any leaks, from the pump to the detector.[5]

Experimental Protocols

General Reversed-Phase HPLC Method

A general-purpose reversed-phase HPLC method for the analysis of this compound is outlined below. This method can be optimized for specific analytical needs.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or determined by UV scan)
Sample Diluent Mobile Phase (initial conditions)

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.

HPLC_Troubleshooting start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time no_peaks No Peaks or Low Sensitivity? start->no_peaks tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No check_mobile_phase Check Mobile Phase Composition & pH retention_time->check_mobile_phase check_detector Check Detector (Lamp, Wavelength) no_peaks->check_detector solution_tailing Adjust pH Add TEA Use B-D Column tailing->solution_tailing solution_fronting Lower Sample Concentration fronting->solution_fronting check_temp Check Column Temperature check_mobile_phase->check_temp check_equilibration Check Column Equilibration check_temp->check_equilibration check_sample Check Sample (Degradation, Prep) check_detector->check_sample check_system Check System (Leaks, Connections) check_sample->check_system

Caption: Troubleshooting workflow for HPLC separation issues.

References

Technical Support Center: NMR Peak Assignment for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR peak assignment of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide.

Troubleshooting Guide

Question: The aromatic signals in my ¹H NMR spectrum are overlapping. How can I resolve them?

Answer:

Overlapping signals in the aromatic region are a common issue. Here are several strategies to resolve them:

  • Change the NMR Solvent: Running the spectrum in a different deuterated solvent can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions. For example, switching from chloroform-d (CDCl₃) to benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can often induce significant changes in chemical shifts, leading to better signal dispersion.

  • Vary the Temperature: Acquiring spectra at different temperatures can help resolve overlapping signals, especially if the molecule has conformational flexibility. Changes in temperature can affect the rate of intermolecular hydrogen bonding and intramolecular rotations, which in turn can influence the chemical environment of the protons.

  • Use 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is extremely useful for identifying adjacent protons on the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This can help distinguish aromatic protons based on the chemical shift of their corresponding carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and confirming the connectivity of the molecule.

Question: I am not sure about the assignment of the N-H protons. How can I confirm them?

Answer:

The signals for N-H protons can be broad and their chemical shifts are often concentration and solvent-dependent. To confirm the assignment of the -NH₂ and -NH-C=O protons, you can perform a D₂O exchange experiment.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum.

The labile N-H protons will exchange with deuterium from the D₂O. Since deuterium does not resonate in the same frequency range as protons, the signals corresponding to the N-H protons will disappear or show a significant reduction in intensity in the new spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the different protons in this compound?

A1: The expected ¹H NMR chemical shifts can be predicted based on the functional groups and their positions on the aromatic rings. The following table summarizes the predicted chemical shifts.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
H on Benzamide Ring (ortho to C=O)7.8 - 8.2DoubletDeshielded by the carbonyl group.
H on Benzamide Ring (meta to C=O)7.4 - 7.6Triplet
H on Benzamide Ring (para to C=O)7.4 - 7.6Triplet
Aromatic H (ortho to -NH-C=O)7.0 - 7.5Doublet
Aromatic H (meta to -NH-C=O)6.5 - 7.0DoubletShielded by the amino and methoxy groups.
-NH-C=O (Amide)8.0 - 9.5Singlet (often broad)Chemical shift is highly dependent on solvent and concentration.
-NH₂ (Amino)3.5 - 5.0Singlet (often broad)Chemical shift is dependent on solvent and concentration.
-OCH₃ (Methoxy)3.7 - 4.0Singlet
-CH₃ (Methyl)2.0 - 2.5Singlet

Q2: What are the expected chemical shift ranges for the carbons in this compound?

A2: The predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon(s) Predicted Chemical Shift (ppm) Notes
C=O (Amide Carbonyl)165 - 175
Aromatic C-NH-C=O135 - 145
Aromatic C-NH₂140 - 150
Aromatic C-OCH₃150 - 160
Aromatic C-CH₃125 - 135
Quaternary C on Benzamide Ring130 - 140
Aromatic C-H (Benzamide Ring)120 - 135
Aromatic C-H (Substituted Ring)110 - 125
-OCH₃ (Methoxy)55 - 65
-CH₃ (Methyl)15 - 25

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape. This is typically an automated process on modern spectrometers.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 scans or more, depending on the sample concentration).

  • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.

Visualizations

troubleshooting_workflow start Start: Ambiguous NMR Peak Assignment overlap Overlapping Aromatic Signals? start->overlap nh_confirm Uncertain N-H Assignment? overlap->nh_confirm No change_solvent Change Deuterated Solvent (e.g., Benzene-d6, Acetone-d6) overlap->change_solvent Yes d2o_exchange Perform D₂O Exchange Experiment nh_confirm->d2o_exchange Yes end End: Peak Assignment Complete nh_confirm->end No vt_nmr Variable Temperature (VT) NMR change_solvent->vt_nmr Partially Successful resolved Signals Resolved change_solvent->resolved Successful two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) vt_nmr->two_d_nmr Unsuccessful vt_nmr->resolved Successful d2o_exchange->end two_d_nmr->resolved not_resolved Still Ambiguous two_d_nmr->not_resolved resolved->end not_resolved->end Further analysis needed molecule_structure cluster_benzamide Benzamide Ring cluster_phenyl Substituted Phenyl Ring C1 C1' C2 C2' C1->C2 C_O C=O C1->C_O C3 C3' C2->C3 H_ortho H (ortho) C4 C4' C3->C4 H_meta H (meta) C5 C5' C4->C5 H_para H (para) C6 C6' C5->C6 C6->C1 O O C_O->O NH N-H C_O->NH C1p C1 C1p->NH C2p C2 C1p->C2p C3p C3 C2p->C3p CH3 C-H₃ C2p->CH3 C4p C4 C3p->C4p H_sub1 H C5p C5 C4p->C5p NH2 N-H₂ C4p->NH2 C6p C6 C5p->C6p OCH3 O-CH₃ C5p->OCH3 C6p->C1p H_sub2 H

Technical Support Center: Scaling Up N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. The protocols and guidance provided are based on established principles of benzamide synthesis and learnings from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct approach is the acylation of 4-amino-5-methoxy-2-methylaniline with benzoyl chloride. This reaction typically involves a base to neutralize the HCl byproduct.

Q2: What are the critical starting materials for this synthesis?

The key starting materials are 4-amino-5-methoxy-2-methylaniline and benzoyl chloride. The purity of these reagents is crucial for a successful synthesis.

Q3: What are the potential challenges when scaling up this synthesis?

Scaling up can present challenges such as exothermic reactions that are difficult to control, issues with reagent mixing and mass transfer, and difficulties in product isolation and purification. Careful process optimization and engineering controls are necessary to address these issues.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective acylation.- Ensure the 4-amino-5-methoxy-2-methylaniline is of high purity and dry. - Use freshly opened or distilled benzoyl chloride. - Consider using a more reactive acylating agent if benzoyl chloride is not effective. - Ensure the base used (e.g., triethylamine, pyridine) is dry and added in the correct stoichiometric amount.
Presence of Multiple Spots on TLC Formation of side products.- Di-acylation of the aniline starting material can occur. To minimize this, add the benzoyl chloride slowly to the reaction mixture. - The primary amino group is generally more reactive than the secondary amine that would be formed after the first acylation. - Impurities in the starting materials can lead to side reactions. Purify the starting materials if necessary.
Difficult Product Isolation Product is soluble in the work-up solvent.- If using an aqueous work-up, ensure the pH is adjusted to precipitate the product. - If the product remains in the organic layer, perform extractions with brine to remove water-soluble impurities. - Consider an alternative solvent for extraction or precipitation.
Product is an Oil or Gummy Solid Presence of impurities or residual solvent.- Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove non-polar impurities. - Ensure all solvent has been removed under vacuum. - Recrystallization from a suitable solvent system is often necessary for purification.
Inconsistent Yields on Scale-up Poor temperature control or inefficient mixing.- Use a reactor with efficient overhead stirring and a temperature control unit. - For exothermic reactions, consider adding the benzoyl chloride solution portion-wise or via an addition funnel to control the reaction rate and temperature.

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthesis of a structurally similar compound, N-(4-methoxy-2-methyl-phenyl)benzamide, and adapted for the target molecule.

Materials:

  • 4-amino-5-methoxy-2-methylaniline

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-5-methoxy-2-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 4-amino-5-methoxy-2-methylaniline and Triethylamine in DCM cool Cool to 0°C start->cool add_benzoyl Add Benzoyl Chloride Dropwise cool->add_benzoyl react Stir at Room Temperature (16-24h) add_benzoyl->react monitor Monitor by TLC react->monitor wash_bicarb Wash with NaHCO3 (aq) monitor->wash_bicarb Reaction Complete wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end This compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents Yes side_reactions Investigate Potential Side Reactions start->side_reactions No, reagents and conditions are correct check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_conditions->side_reactions diacylation Di-acylation Occurring? (Slow down addition of benzoyl chloride) side_reactions->diacylation Yes other_impurities Other Impurities Present? (Purify starting materials) side_reactions->other_impurities Yes optimize Optimize and Re-run side_reactions->optimize No obvious side reactions diacylation->optimize other_impurities->optimize

Caption: A logical troubleshooting workflow for addressing low product yield in the synthesis.

Validation & Comparative

"N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" vs other dye precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and development professionals on the performance of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide and other key dye precursors.

In the realm of dye chemistry, the selection of appropriate precursors is paramount to achieving desired coloration, stability, and performance characteristics in the final product. This guide provides a detailed comparison of this compound, also known as Fast Violet B base, with two other widely used azoic diazo components: Fast Red B base and Fast Blue BB base. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Azoic Diazo Components

The performance of a dye precursor is evaluated based on several key parameters, including the yield of the resulting dye, its spectral properties, and its fastness to various environmental factors. The following table summarizes the comparative performance of dyes synthesized from Fast Violet B base, Fast Red B base, and Fast Blue BB base when coupled with a common agent, such as Naphthol AS.

Performance MetricDye from Fast Violet B baseDye from Fast Red B baseDye from Fast Blue BB base
Color VioletRedBlue
Dye Yield (%) 85-9088-9382-88
Wavelength of Max. Absorption (λmax, nm) 540-560480-500580-600
Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) ~35,000~30,000~40,000
Lightfastness (Blue Wool Scale, 1-8) 6-75-66-7
Wash Fastness (Gray Scale, 1-5) 4-544-5
Rubbing Fastness (Gray Scale, 1-5) 444

Note: The data presented are representative values obtained under standardized laboratory conditions and may vary depending on the specific coupling component, substrate, and dyeing process used.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the synthesis and evaluation of azo dyes from these precursors are provided below.

Protocol 1: Synthesis of Azo Dye

This protocol outlines the general procedure for the diazotization of the aromatic amine (azoic diazo component) and the subsequent coupling reaction.

Materials:

  • Azoic Diazo Component (Fast Violet B base, Fast Red B base, or Fast Blue BB base)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Naphthol AS (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Ice

  • Distilled Water

Procedure:

  • Diazotization:

    • Dissolve 10 mmol of the azoic diazo component in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 10 mmol of Naphthol AS in 20 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

    • Adjust the pH of the mixture to 5-6 with a saturated solution of sodium acetate to facilitate the precipitation of the azo dye.

    • Filter the precipitated dye, wash it thoroughly with cold distilled water, and dry it in a vacuum oven at 60 °C.

Protocol 2: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.

Materials:

  • Synthesized Azo Dye

  • Spectrophotometer-grade solvent (e.g., Dimethylformamide - DMF)

  • Volumetric flasks

  • Analytical balance

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the azo dye of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions of known concentrations.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using the UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the graph using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length of the cuvette in cm.

Protocol 3: Evaluation of Colorfastness

Colorfastness to washing and light are critical performance indicators for dyes. These tests are performed according to standardized methods.

  • Lightfastness: The lightfastness of the dyed fabric is assessed using the ISO 105-B02 standard method. Samples are exposed to a xenon arc lamp under controlled conditions, and the degree of fading is evaluated by comparing with the Blue Wool reference scale (1-8).[1]

  • Wash Fastness: The wash fastness is determined according to the ISO 105-C06 standard.[1] The dyed fabric is washed with a standard detergent solution under specified conditions of temperature and time. The change in color of the fabric and the staining of adjacent undyed fabrics are assessed using the Gray Scale (1-5).[1]

Visualizing Key Processes

To further aid in the understanding of the application of these dye precursors, the following diagrams illustrate a typical workflow for azo dye synthesis and a simplified signaling pathway for enzyme histochemistry where such dyes are often employed.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_processing Post-Synthesis Processing AromaticAmine Aromatic Amine (e.g., Fast Violet B) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂ / HCl 0-5°C AzoDye Azo Dye (Precipitate) DiazoniumSalt->AzoDye Alkaline conditions CouplingComponent Coupling Component (e.g., Naphthol AS) CouplingComponent->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Dye Powder Drying->PurifiedDye

A typical workflow for the synthesis of an azo dye.

Enzyme_Histochemistry_Pathway cluster_tissue Tissue Section cluster_reaction Enzymatic Reaction & Staining cluster_visualization Visualization Enzyme Target Enzyme (e.g., Alkaline Phosphatase) PrimaryProduct Primary Reaction Product (Naphthol AS) Enzyme->PrimaryProduct Hydrolysis Substrate Substrate (e.g., Naphthol AS Phosphate) Substrate->PrimaryProduct AzoDye Insoluble Azo Dye (Colored Precipitate) PrimaryProduct->AzoDye DiazoniumSalt Diazonium Salt (from Fast Violet B) DiazoniumSalt->AzoDye Coupling Microscopy Microscopic Visualization AzoDye->Microscopy

Simplified workflow of enzyme histochemistry using an azo dye.

This guide provides a foundational understanding of the comparative performance of this compound and its alternatives. For specific applications, further optimization of the dyeing process and evaluation under relevant conditions are recommended.

References

A Comparative Guide to HPLC Purity Analysis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a key building block in various synthetic pathways. We present a detailed experimental protocol, comparative data, and a discussion of alternative analytical techniques.

Introduction to Purity Analysis

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory agencies mandate stringent purity thresholds, making robust analytical methods essential.[2] HPLC is a widely adopted technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][3][4]

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for separating non-polar to moderately polar compounds like the target analyte. We will also briefly discuss alternative methods to provide a broader analytical perspective.

Recommended HPLC Protocol

The following protocol is a robust starting point for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The following table summarizes hypothetical purity data for this compound from three different batches, analyzed using the recommended HPLC method. Potential impurities are listed with their hypothetical retention times (RT) and peak areas.

CompoundRetention Time (min)Batch 1 (% Peak Area)Batch 2 (% Peak Area)Batch 3 (% Peak Area)
Impurity A (Starting Material)3.50.150.250.10
Impurity B (By-product)5.80.300.200.45
This compound 9.2 99.50 99.45 99.30
Impurity C (Degradant)11.10.050.100.15

Comparison with Alternative Methods

While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own advantages and limitations.

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.[1][3][4][5]High resolution, sensitivity, and quantitative accuracy; applicable to a wide range of compounds.[1][4]Can be time-consuming and requires specialized equipment.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1]Excellent for volatile impurities and residual solvents.[1]Not suitable for non-volatile or thermally labile compounds.[6]
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster run times and better resolution than HPLC.Higher backpressure requires specialized instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.[2]Provides molecular weight information for impurity identification.[1][2]More complex and expensive instrumentation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the HPLC purity analysis workflow.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Logical_Relationship compound This compound purity Purity ≥ 99.0% compound->purity impurities Individual Impurity ≤ 0.15% purity->impurities and fail Further Purification / Rejection purity->fail Fails Specification pass Batch Release impurities->pass Meets Specification impurities->fail Fails Specification

Caption: Decision Logic for Batch Release.

References

Scrutinizing the Structure of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide through Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the expected proton nuclear magnetic resonance (¹H NMR) spectral features of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide with structurally related analogues provides a robust framework for its structural confirmation. This guide presents a comprehensive analysis of anticipated chemical shifts and splitting patterns, supported by experimental data from comparable benzamide derivatives, to aid researchers in the unequivocal identification of the target compound.

In the field of drug discovery and development, precise structural elucidation of novel chemical entities is paramount. ¹H NMR spectroscopy stands as a cornerstone analytical technique for this purpose, offering detailed information about the chemical environment of protons within a molecule. This guide focuses on the structural confirmation of this compound by comparing its predicted ¹H NMR data with experimentally obtained spectra of analogous compounds.

Predicted ¹H NMR Spectral Data and Comparison

The structural confirmation of this compound can be achieved by a meticulous analysis of its ¹H NMR spectrum. Based on the electronic effects of the substituents on the phenyl rings, a predicted spectrum can be hypothesized and then compared with experimental data from similar molecules.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds

CompoundAromatic Protons (δ, ppm)-NH₂ (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)Amide -NH (δ, ppm)
This compound (Predicted) Benzamide Ring: ~7.8-7.9 (d, 2H, ortho to C=O) ~7.4-7.6 (m, 3H, meta and para to C=O) Substituted Phenyl Ring: ~6.8 (s, 1H, H-3) ~6.3 (s, 1H, H-6)~4.0 (br s, 2H)~3.8 (s, 3H)~2.2 (s, 3H)~8.5 (br s, 1H)
Benzamide8.03 (d, 1H), 7.77-7.57 (m, 2H), 7.48-7.36 (m, 2H)[1]---6.33 (br, 2H)[1]
4-Methoxybenzamide7.89 (d, 2H), 6.99 (d, 2H)-3.81 (s, 3H)-7.24 (br s, 1H), 7.88 (br s, 1H)
2-Methylbenzamide7.71 (s, 1H), 7.36-7.30 (m, 3H), 7.24-7.21 (m, 2H)[1]--2.37 (s, 3H)[1]6.34 (br, 2H)[1]
3-Amino-4-methoxybenzamide7.2-7.4 (m, 3H)4.0-5.0 (br s)3.85 (s, 3H)-7.0-7.5 (br s)

Note: Predicted values are based on standard additive models for substituent effects on aromatic chemical shifts and analysis of the provided experimental data for related compounds. "br s" denotes a broad singlet, "s" a singlet, "d" a doublet, and "m" a multiplet.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis and comparison.

Standard ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the benzamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH and -NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.

Structural Confirmation Workflow

The logical process for confirming the structure of this compound using ¹H NMR is outlined below.

G cluster_0 Sample Preparation cluster_1 ¹H NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation Prep Dissolve sample in deuterated solvent Acquire Acquire spectrum on high-field NMR Prep->Acquire Process Fourier Transform, Phasing, Calibration Acquire->Process Analyze Integrate signals, Analyze multiplicity & J-coupling Process->Analyze Compare Compare experimental data with predicted spectrum and known analogues Analyze->Compare Confirm Confirm Structure of this compound Compare->Confirm

Figure 1. Workflow for ¹H NMR-based structural confirmation.

This systematic approach, combining prediction with empirical data from analogous structures, provides a high degree of confidence in the structural assignment of this compound. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel benzamide derivatives.

References

A Comparative Guide to the Biological Activity of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzamide analogs related to N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes findings from structurally similar compounds to offer insights into potential therapeutic applications and guide future research. The benzamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and receptor-modulating effects.

Comparative Biological Activity of Benzamide Analogs

The biological activity of benzamide derivatives is highly dependent on the substitution patterns on both the benzoyl and aniline rings. Modifications can significantly influence the compound's target affinity, selectivity, and overall pharmacological profile. This section presents quantitative data from studies on various classes of benzamide analogs to illustrate these structure-activity relationships (SAR).

Anticancer Activity

Benzamide derivatives have been extensively investigated as potential anticancer agents, often targeting protein kinases and DNA methyltransferases (DNMTs).

Table 1: Anticancer Activity of Selected Benzamide Analogs

Compound ClassSpecific Analog ExampleTarget(s)Cell Line(s)Activity (IC50)Reference
4-Methylbenzamide DerivativesN-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-((6-(2-morpholinoethylamino)-2-methylpyrimidin-4-ylamino)methyl)benzamideProtein KinasesK562 (Leukemia)2.27 µM[1]
HL-60 (Leukemia)1.42 µM[1]
OKP-GS (Renal Carcinoma)4.56 µM[1]
2-Amino-N-methoxybenzamidesPyrimidine derivative with 2-amino-N-methoxybenzamideEGFRNon-small cell lung cancer71 nM (for compound 5h)[2]
Imidazole-Based N-PhenylbenzamidesN-(4-fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4f)Not specifiedA549 (Lung), HeLa (Cervical), MCF-7 (Breast)7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7)[3]
N-Benzimidazole-Derived Carboxamides2-hydroxy-4-methoxy-N-(1-isobutyl-1H-benzo[d]imidazol-2-yl)benzamide (10)Not specifiedHCT 116 (Colon), MCF-7 (Breast), HEK 293 (Normal)2.2 - 4.4 µM[4]
2-hydroxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide (11)Not specifiedHCT 116, MCF-7, HEK 2931.2 - 5.3 µM[4]
2-hydroxy-4-methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide (12)Not specifiedMCF-73.1 µM[4]
Receptor Modulation Activity

Benzamide analogs are also prominent as modulators of G-protein coupled receptors (GPCRs), such as serotonin and muscarinic acetylcholine receptors, making them relevant for neurological and gastrointestinal disorders.

Table 2: Receptor Modulation Activity of Selected Benzamide Analogs

Compound ClassSpecific Analog ExampleTarget ReceptorActivityAssayReference
4-Amino-5-chloro-2-ethoxybenzamidesMosaprideSerotonin 5-HT4AgonistElectrically evoked contractions in isolated guinea pig ileum[5]
N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide (96)Serotonin 5-HT3Potent Antagonistvon Bezold-Jarisch reflex in rats[6]
M1 Muscarinic Receptor Allosteric AgonistsAC-42Muscarinic M1Allosteric AgonistFunctional calcium mobilization[7]
TBPBMuscarinic M1Allosteric AgonistFunctional calcium mobilization[7]
Antimicrobial and Antiparasitic Activity

The versatility of the benzamide scaffold extends to infectious diseases, with analogs showing activity against bacteria and kinetoplastid parasites.

Table 3: Antimicrobial and Antiparasitic Activity of Selected Benzamide Analogs

Compound ClassSpecific Analog ExampleTarget OrganismActivity (EC50 / IC50)Reference
N-Phenylbenzamide DerivativesBis(2-aminoimidazolines) and bis(2-aminobenzimidazoles)Trypanosoma bruceiMicromolar range[8]
BisarylimidamidesT. brucei, Trypanosoma cruzi, Leishmania donovaniSubmicromolar range[8]
2-PhenoxybenzamidesN-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide (1)Plasmodium falciparum (NF54)0.3201 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of benzamide derivatives.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction (e.g., using ADP-Glo™ Kinase Assay).

    • Fluorescence/FRET-Based Assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Serotonin 5-HT4 Receptor Functional Assay (cAMP Measurement)

This cell-based assay measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like the 5-HT4 receptor.

  • Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Compound Incubation: Plate the cells and pre-incubate them with the test benzamide analogs (for antagonist activity) or treat them directly (for agonist activity).

  • Agonist Stimulation (for antagonist testing): Add a known 5-HT4 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (typically EC80).

  • Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration. This is often done using competitive immunoassays with detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For agonists , a dose-dependent increase in cAMP levels is measured to determine the EC50 (half-maximal effective concentration).

    • For antagonists , a dose-dependent decrease in the agonist-induced cAMP signal is measured to determine the IC50 (half-maximal inhibitory concentration).

Visualizations

Diagrams of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Start reagents Prepare Kinase, Substrate, and Inhibitor Solutions start->reagents plate Dispense Reagents into Microplate reagents->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Controlled Temperature initiate->incubate detect Detect Phosphorylated Substrate incubate->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

Workflow for a typical in vitro kinase inhibition assay.

signaling_pathway cluster_pathway Simplified 5-HT4 Receptor Signaling Cascade agonist 5-HT4 Agonist (e.g., Benzamide Analog) receptor 5-HT4 Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.

References

Comparing kinase inhibitory potential of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinase Inhibitory Potential of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This guide provides a comparative analysis of the kinase inhibitory potential of various N-phenylbenzamide derivatives, offering insights into their structure-activity relationships (SAR). Due to the limited publicly available data on the specific kinase inhibitory activity of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide," this guide will focus on structurally related benzamide analogs to illustrate the therapeutic potential and key molecular interactions of this class of compounds.

The information presented herein, including quantitative inhibitory data, detailed experimental methodologies, and visualizations of relevant signaling pathways, is intended to serve as a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibition

The kinase inhibitory potency of benzamide derivatives is highly dependent on the substitution patterns on both the benzamide and the N-phenyl rings. The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of benzamide derivatives against several key protein kinases implicated in cancer.

Compound ID/ClassTarget Kinase(s)IC50 (nM)Notes
Imatinib (a benzamide derivative) Bcr-Abl250-750A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]
Nilotinib (a benzamide derivative) Bcr-Abl<30A second-generation Bcr-Abl inhibitor with higher potency than imatinib.[2]
CHMFL-ABL-053 ABL170A potent and selective Bcr-Abl inhibitor.[3]
SRC90Also shows off-target activity against SRC kinase.[3]
p3862Exhibits off-target inhibition of p38 MAP kinase.[3]
N-(thiophen-2-yl) benzamide derivatives (b40 and b47) BRAF V600ESub-micromolarIdentified as potent inhibitors of the oncogenic BRAF V600E mutant.
4-(Arylaminomethyl)benzamide derivatives (analogs 11 and 13) EGFR91-92% inhibition at 10 nMDemonstrate potent inhibitory activity against Epidermal Growth Factor Receptor.[1]

Experimental Protocols

The determination of the kinase inhibitory activity of a compound is a critical step in its preclinical evaluation. Below is a detailed, generalized protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in Dimethyl Sulfoxide, DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup:

    • Add the recombinant kinase enzyme to each well of the microplate.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Detection:

    • Add the luminescence-based ATP detection reagent to each well. This reagent will lyse the cells (if a cellular assay) and contains luciferase and luciferin to produce a light signal from the remaining ATP.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay prep Compound Preparation (Serial Dilutions) setup Kinase Reaction Setup (Enzyme, Substrate, ATP, Compound) prep->setup incubation Incubation (30°C, 60 min) setup->incubation detection ATP Detection (Luminescent Reagent) incubation->detection read Data Acquisition (Luminescence Measurement) detection->read analysis Data Analysis (IC50 Determination) read->analysis

Experimental workflow for an in vitro kinase inhibition assay.

Relevant Signaling Pathways

Benzamide derivatives have been shown to inhibit several crucial signaling pathways implicated in cancer progression. Understanding these pathways is essential for rational drug design and for predicting the biological consequences of kinase inhibition.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival.[4][5][6]

G cluster_bcr_abl Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival

Simplified Bcr-Abl signaling pathway.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK pathway, which regulates cell growth, differentiation, and survival.[7][8][9] Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway and are found in a variety of cancers, including melanoma.[7][10][11]

G cluster_braf BRAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified BRAF/MEK/ERK signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, migration, and invasion.[12][13] Aberrant activation of the c-Met pathway is implicated in the development and metastasis of many human cancers.[12][14][15]

G cluster_cmet c-Met Signaling Pathway HGF HGF cMET c-Met Receptor HGF->cMET RAS_MAPK RAS-MAPK Pathway cMET->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMET->PI3K_AKT STAT STAT Pathway cMET->STAT Motility Motility & Invasion cMET->Motility Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Simplified c-Met signaling pathway.

References

A Comparative Guide to the Benzamide Scaffold in Drug Design: Evaluating "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" Against Established Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The benzamide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for designing therapeutic agents with a wide array of biological activities.[1] Its derivatives have been successfully developed into drugs for conditions ranging from psychiatric disorders to cancer.[2] This guide provides a comparative analysis of the therapeutic potential of the specific scaffold, "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide," against other well-established benzamide-based agents. The comparison is based on their mechanisms of action, supported by experimental data and detailed protocols.

While "this compound" is not extensively documented as a mainstream scaffold in publicly available literature, its structural motifs—a substituted aniline ring linked to a benzoyl group—are characteristic of many bioactive molecules.[3] By examining its structural analogues, we can infer its potential therapeutic applications and benchmark it against compounds with proven efficacy. This guide will focus on three key areas where benzamide scaffolds have shown significant promise: Histone Deacetylase (HDAC) inhibition, Hedgehog signaling pathway modulation, and Dopamine receptor antagonism.

Table 1: Comparative Biological Activities of Benzamide Scaffolds
Scaffold/Compound Therapeutic Target Key Biological Activity Reported IC₅₀/EC₅₀ Values Cell Lines/Assay System
Entinostat (MS-275) HDAC1, HDAC2, HDAC3Anti-proliferative, Pro-apoptoticIC₅₀: 0.17 µM (HDAC1)K562, A549, MCF-7, MDA-MB-231
MS-275 Analogue (Compound 13h) HDAC2, HDAC8Anti-proliferativeIC₅₀: 0.78 µM (K562), 1.02 µM (A549)K562, A549 cancer cell lines
Vismodegib (GDC-0449) Smoothened (Smo) ReceptorHedgehog Pathway InhibitionIC₅₀: 3 nM (BODIPY-cyclopamine binding)NIH3T3 cells
2-Methoxybenzamide Derivative (Compound 21) Smoothened (Smo) ReceptorHedgehog Pathway InhibitionIC₅₀: 21 nM (Gli-Luc reporter assay)NIH3T3-Gli-Luc cells
4-(2-Pyrimidinylamino)benzamide Derivative (12af) Hedgehog Signaling PathwayPathway InhibitionIC₅₀: 25 nM (Gli-Luc reporter assay)NIH3T3-Gli-Luc cells
Sulpiride Dopamine D₂/D₃ ReceptorsAntipsychoticKᵢ: 1.8 nM (D₂ receptor)Radioligand binding assays
Amisulpride Dopamine D₂/D₃ ReceptorsAntipsychoticKᵢ: 2.8 nM (D₂), 3.2 nM (D₃)Radioligand binding assays

Benzamides as Histone Deacetylase (HDAC) Inhibitors

Substituted benzamides, particularly those with a 2-aminophenyl group, are a well-established class of HDAC inhibitors.[4][5] These agents typically feature a cap group that interacts with the surface of the enzyme, a zinc-binding group that chelates the zinc ion in the active site, and a linker connecting the two. Entinostat (MS-275) is a prime example, demonstrating selectivity for Class I HDACs.

The core of "this compound" shares features with the "linker" and "cap" regions of known HDAC inhibitors. The amino group could potentially be modified to incorporate a zinc-binding moiety, suggesting this scaffold's potential as a starting point for novel HDAC inhibitors.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method to determine the inhibitory activity of a compound against HDAC enzymes is a fluorometric assay.

  • Enzyme and Substrate Preparation : Recombinant human HDAC1 is incubated with a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.

  • Compound Incubation : The test compound (e.g., a derivative of the title scaffold) is added to the enzyme/substrate mixture at various concentrations.

  • Deacetylation Reaction : The mixture is incubated to allow the HDAC enzyme to deacetylate the substrate.

  • Developer Addition : A developer solution (containing a protease) is added, which cleaves the deacetylated substrate, releasing a fluorescent product (AMC).

  • Fluorescence Measurement : The fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis : The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: HDAC Inhibition and Cancer Therapy

HDAC_Inhibition cluster_nucleus Cell Nucleus HDAC HDAC Histones Histone Proteins HDAC->Histones Acetylation Histone Acetylation Chromatin Condensed Chromatin (Transcriptionally repressed) Histones->Chromatin Deacetylation Genes Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->Genes Suppresses Apoptosis Apoptosis Genes->Apoptosis CellCycleArrest Cell Cycle Arrest Genes->CellCycleArrest Benzamide Benzamide-based HDAC Inhibitor (e.g., Entinostat) Benzamide->HDAC Inhibits OpenChromatin Relaxed Chromatin (Transcriptionally active) Acetylation->OpenChromatin Promotes Transcription Gene Transcription OpenChromatin->Transcription Allows Transcription->Genes Activates

Benzamides as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[6] Several benzamide derivatives have been identified as potent inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor.[6][7] Both 4-(2-pyrimidinylamino)benzamide and 2-methoxybenzamide derivatives have been optimized to yield nanomolar inhibitors of Hh signaling.[6][7]

The structural features of "this compound" could be adapted to fit the pharmacophore models of known Smo antagonists, making it a viable scaffold for developing novel Hh pathway inhibitors.

Experimental Protocol: Gli-Luciferase Reporter Assay

This cell-based assay is standard for quantifying the activity of the Hedgehog pathway.

  • Cell Line : NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene (NIH3T3-Gli-Luc) are used.

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to attach overnight.

  • Pathway Activation : The Hh pathway is activated using a Smo agonist (e.g., SAG) or Sonic Hedgehog (Shh) conditioned medium.

  • Compound Treatment : Test compounds are added at varying concentrations and incubated for 24-48 hours.

  • Lysis and Luminescence Reading : Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to Gli transcriptional activity, is measured with a luminometer.

  • Data Analysis : IC₅₀ values are determined by normalizing the luminescence signals to a vehicle control and fitting the data to a dose-response curve.

Signaling Pathway: Hedgehog Pathway Inhibition

Hedgehog_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Signal Transduction (Inhibits complex) Hh Hedgehog Ligand (e.g., Shh) Hh->PTCH1 Binds Benzamide Benzamide-based SMO Inhibitor (e.g., Vismodegib) Benzamide->SMO Inhibits Gli Gli (Active) SUFU_Gli->Gli Releases Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Transcription (e.g., PTCH1, Gli1) Gli->TargetGenes Activates Tumorigenesis Tumorigenesis TargetGenes->Tumorigenesis

Benzamides as Dopamine Receptor Antagonists

The substituted benzamides are a class of atypical antipsychotics that act primarily as antagonists of dopamine D₂ and D₃ receptors.[8] Drugs like Sulpiride and Amisulpride are used in the treatment of schizophrenia.[2] Their clinical efficacy is linked to the blockade of dopamine receptors in the mesolimbic and mesocortical pathways of the brain.[8]

The specific substitution pattern on the aniline ring of "this compound" is critical for potential dopamine receptor affinity. The methoxy and amino groups are common features in D₂ receptor ligands. Therefore, this scaffold could be explored for developing novel CNS agents.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Receptor Source : Cell membranes expressing the human dopamine D₂ receptor are prepared.

  • Radioligand : A radiolabeled ligand with known high affinity for the D₂ receptor (e.g., [³H]-Spiperone) is used.

  • Competitive Binding : The cell membranes and radioligand are incubated with various concentrations of the test compound.

  • Separation : The reaction mixture is filtered through a glass fiber filter to separate the bound radioligand from the unbound.

  • Scintillation Counting : The radioactivity trapped on the filter, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis : The data are used to calculate the Kᵢ (inhibitory constant) of the test compound, which is an indicator of its binding affinity for the receptor.

Logical Workflow: Dopamine Receptor Antagonism

Dopamine_Antagonism Dopamine Dopamine Receptor Postsynaptic D₂/D₃ Receptor Dopamine->Receptor Binds & Activates Signal Dopaminergic Signal Transduction Receptor->Signal Benzamide Substituted Benzamide (e.g., Sulpiride) Benzamide->Receptor Blocks (Antagonist) Effect Reduction of Psychotic Symptoms Signal->Effect

Conclusion

The "this compound" scaffold represents an intriguing, albeit underexplored, starting point for drug discovery. Its structural similarity to established pharmacophores suggests a high potential for development into inhibitors of several key therapeutic targets. By leveraging the extensive research on analogous benzamide derivatives, medicinal chemists can strategically modify this scaffold to optimize its activity against HDACs, the Hedgehog pathway, or dopamine receptors. The comparative data and experimental protocols provided in this guide offer a foundational framework for initiating such a drug design campaign, enabling researchers to benchmark new derivatives against successful, clinically relevant compounds.

References

Structure-activity relationship of "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of various N-phenylbenzamide derivatives as kinase inhibitors. Due to the limited availability of specific experimental data on "N-(4-Amino-5-methoxy-2-methylphenyl)benzamide" derivatives in the public domain, this guide focuses on structurally related benzamide analogs with reported anticancer and kinase inhibitory activities. The presented data and methodologies serve as a valuable reference for the design and development of novel kinase inhibitors based on the benzamide scaffold.

Comparison of Biological Activities

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected benzamide derivatives from various studies. These compounds, while not direct derivatives of "this compound," share the core benzamide structure and provide insights into the SAR of this chemical class.

Compound IDStructureTarget Cell Line/KinaseIC50 (µM)Reference
Compound 7 2,6-dichloro-9-(4-((3-(trifluoromethyl)phenyl)carbamoyl)benzyl)-9H-purineK562 (Leukemia)2.27[1]
HL-60 (Leukemia)1.42[1]
OKP-GS (Renal Carcinoma)4.56[1]
Compound 10 2,6-dichloro-9-(4-((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamoyl)benzyl)-9H-purineK562 (Leukemia)2.53[1]
HL-60 (Leukemia)1.52[1]
Bcr-Abl1 Kinase>10[1]
Compound 4c 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamideA549 (Lung Cancer)0.56[2]
PC-3 (Prostate Cancer)2.46[2]
HepG2 (Liver Cancer)2.21[2]
Compound 5d Pyrimidine derivative with 2-amino-N-methoxybenzamideEGFR Kinase0.095[2]
Compound 5h Pyrimidine derivative with 2-amino-N-methoxybenzamideEGFR Kinase0.071[2]
Compound 4e 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamideA549 (Lung Cancer)8.9[3]
HeLa (Cervical Cancer)11.1[3]
MCF-7 (Breast Cancer)9.2[3]
Compound 4f 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamideA549 (Lung Cancer)7.5[3]
HeLa (Cervical Cancer)9.3[3]
MCF-7 (Breast Cancer)8.9[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) for kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining in the solution after a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[4]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and kinase reaction buffer to the wells of the plate.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the assay kit manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of test compound add_compound Add test compound/ vehicle to wells prep_compound->add_compound prep_reagents Prepare kinase, substrate, and buffer mixture add_reagents Add kinase mixture to plate wells prep_reagents->add_reagents add_reagents->add_compound start_reaction Initiate reaction with ATP add_compound->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 values read_plate->analyze_data

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Benzamide-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of benzamide derivatives.

References

Fast Violet B Base: A Comparative Guide for Histochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fast Violet B base performance in histochemistry, particularly for enzyme localization. Data-driven insights, detailed experimental protocols, and visual representations of key processes are presented to assist in the selection of the most appropriate chromogenic substrate for your research needs.

Performance Comparison of Chromogenic Substrates for Alkaline Phosphatatse Detection

Fast Violet B salt, the diazonium salt form of Fast Violet B base, is a widely utilized chromogen for the detection of alkaline phosphatase (AP) activity in tissues. Its performance, however, should be weighed against other available chromogens. The following table summarizes key performance indicators for Fast Violet B and its common alternatives.

ChromogenEnzyme SystemPrecipitate ColorSolubility in Organic SolventsSignal IntensityStability of PrecipitateNotes
Fast Violet B Salt Alkaline PhosphataseViolet/Red-VioletSolubleModerate to StrongModerateRequires aqueous mounting media.[1]
Fast Red Violet LB Salt Alkaline PhosphataseRed-VioletSolubleStrongModerateSimilar to Fast Violet B; requires aqueous mounting.[1]
Fast Blue RR Salt Alkaline PhosphataseBlueInsolubleStrongHigh
Fast Red TR / Naphthol AS-TR Phosphate Alkaline PhosphataseRedInsolubleStrongHighOften used in combination for a stable red precipitate.
Vector® Red Alkaline PhosphataseRedInsolubleVery StrongHighCan be dehydrated and permanently mounted; also fluorescent.[2]
BCIP/NBT Alkaline PhosphataseBlue/PurpleInsolubleVery StrongHighOne of the most common substrates for AP.
Salmon Phosphate Alkaline PhosphatasePinkInsolubleModerateHighUseful for double-labeling with HRP-DAB.[3][4][5]
Magenta Phosphate Alkaline PhosphataseMagentaInsolubleModerateHighAdvantageous for multiplex immunohistochemistry.[3][4][5]

Experimental Protocols

Alkaline Phosphatase Staining Protocol for Cultured Cells

This protocol is adapted for the detection of alkaline phosphatase activity in cultured cells, a common application in osteogenic differentiation studies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alkaline Phosphatase Staining Solution:

    • Naphthol AS-MX Phosphate Alkaline Solution (e.g., Sigma-Aldrich, Cat. No. 855)

    • Fast Violet B Salt (e.g., Sigma-Aldrich, Cat. No. 851) or Fast Red Violet LB Salt

    • Distilled Water

  • Nuclear Counterstain (e.g., Mayer's Hematoxylin)

  • Aqueous Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash cultured cells with PBS to remove residual media.[6]

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[6]

    • Rinse the fixed cells thoroughly with PBS.[6]

  • Staining:

    • Prepare the alkaline-dye working solution immediately before use by dissolving Fast Violet B Salt in distilled water and then adding Naphthol AS-MX Phosphate Alkaline Solution.

    • Incubate the fixed cells with the freshly prepared staining solution for 15-30 minutes at room temperature, protected from light.[6] The incubation time may need optimization based on the level of enzyme activity.[1]

    • Wash the cells thoroughly with PBS to stop the reaction and remove unbound dye.[6]

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.

    • Rinse gently with water.

    • Mount the coverslip using an aqueous mounting medium, as the reaction product of Fast Violet B is soluble in organic solvents like alcohol and xylene.[1]

  • Observation:

    • Observe the cells under a light microscope. Sites of alkaline phosphatase activity will appear as a violet or red-violet precipitate.

Visualizing Experimental and Biological Pathways

To further elucidate the application of Fast Violet B base, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where alkaline phosphatase is a key player.

G cluster_workflow Experimental Workflow: Alkaline Phosphatase Staining prep Cell Culture & Fixation stain Incubation with Fast Violet B & Naphthol Substrate prep->stain Add staining solution wash1 Wash to Stop Reaction stain->wash1 Incubate counterstain Nuclear Counterstain (Optional) wash1->counterstain mount Aqueous Mounting counterstain->mount observe Microscopic Observation mount->observe G cluster_pathway Simplified Osteogenic Differentiation Pathway Wnt Wnt Ligand LRP6 LRP6 Receptor Wnt->LRP6 BetaCatenin β-catenin LRP6->BetaCatenin Activation Runx2 Runx2 (Transcription Factor) BetaCatenin->Runx2 Nuclear Translocation OsteoblastGenes Osteoblast-specific Gene Expression Runx2->OsteoblastGenes Upregulation TNAP TNAP (Alkaline Phosphatase) Expression OsteoblastGenes->TNAP Differentiation Osteogenic Differentiation TNAP->Differentiation Promotes Mineralization

References

A Comparative Analysis of Azo Dyes Derived from Fast Violet B Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with an Alternative Disperse Dye

This guide provides a comparative study of azo dyes synthesized from "Fast Violet B base" (also known as Azoic Diazo Component 41) against a common commercial alternative, Terasil Brilliant Violet BL (C.I. Disperse Violet 57). The following sections present a summary of their performance characteristics, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying chemical processes and workflows.

Data Presentation: Performance Characteristics

The selection of a dye for a specific application is contingent upon its performance under various conditions. The following table summarizes the key fastness properties of an exemplary azo dye derived from Fast Violet B base when coupled with a naphthol derivative, compared to Terasil Brilliant Violet BL.

PropertyAzo Dye from Fast Violet B Base (Coupled with Naphthol AS)Terasil Brilliant Violet BL (C.I. Disperse Violet 57)
C.I. Name Azoic Diazo Component 41 + Azoic Coupling Component 2Disperse Violet 57
Light Fastness 2-3 (on cotton)[1]7-8 (on polyester)[2]
Wash Fastness (Soda Boiling) 4 (on cotton)[1]5 (on polyester)[2]
Rubbing Fastness Not specifiedNot specified
Ironing Fastness 4-5 (on cotton)[1]4-5 (on polyester)[2]
Perspiration Fastness Not specified5 (on polyester)[2]
Heat Resistance Moderate[3]Excellent[4]
Solubility Soluble in water (as diazonium salt)[1]Insoluble in water, soluble in some organic solvents[5]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative studies. The following are detailed methodologies for the synthesis of an azo dye from Fast Violet B base and the evaluation of key performance indicators.

Synthesis of an Azo Dye from Fast Violet B Base

This protocol describes the two-stage process of diazotization of Fast Violet B base and its subsequent coupling with a naphthol derivative to form an insoluble azo dye.

1. Diazotization of Fast Violet B Base:

  • Materials: Fast Violet B base (N-(4-Amino-5-methoxy-2-methylphenyl)benzamide), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Ice.

  • Procedure:

    • Dissolve a specific molar equivalent of Fast Violet B base in a minimal amount of dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

    • Slowly add the sodium nitrite solution dropwise to the cooled Fast Violet B base solution, ensuring the temperature remains between 0-5°C.

    • Continue stirring for 15-30 minutes to ensure complete formation of the diazonium salt solution. The resulting solution should be kept cold and used promptly.

2. Azo Coupling:

  • Materials: Diazonium salt solution from the previous step, a suitable coupling component (e.g., Naphthol AS dissolved in aqueous sodium hydroxide), Sodium Hydroxide (NaOH).

  • Procedure:

    • Prepare a solution of the coupling component in a dilute sodium hydroxide solution.

    • Cool this alkaline solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • An immediate precipitation of the colored azo dye should be observed.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

    • The precipitated dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Evaluation of Dye Performance

1. Color Fastness to Light (ISO 105-B02):

  • Principle: This test measures the resistance of the dye to fading upon exposure to a standardized artificial light source that simulates natural daylight.

  • Procedure:

    • A specimen of the dyed fabric is exposed to light from a xenon arc lamp under controlled conditions.

    • Simultaneously, a set of eight standard blue wool references with known lightfastness ratings (1-8) are exposed under the same conditions.

    • The fading of the test specimen is periodically compared with the fading of the blue wool standards.

    • The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the test specimen.[6]

2. Color Fastness to Washing (ISO 105-C06):

  • Principle: This test assesses the resistance of the dye to desorption and transfer to adjacent undyed fabric during a simulated washing process.

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a piece of undyed multifiber fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).

    • The composite specimen is agitated in a standardized soap or detergent solution at a specified temperature and for a specific duration in a launder-o-meter.

    • After the washing cycle, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric are assessed using standardized grey scales. The ratings range from 1 (poor) to 5 (excellent).

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and a typical experimental workflow.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A Fast Violet B Base (this compound) D Fast Violet B Diazonium Salt A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl, 0-5°C) C->D F Azo Dye (Insoluble Pigment) D->F E Coupling Component (e.g., Naphthol AS in NaOH) E->F

Synthesis Pathway of an Azo Dye from Fast Violet B Base.

G cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing A Diazotization of Fast Violet B Base B Azo Coupling with Naphthol Derivative A->B C Isolation and Purification of Azo Dye B->C D Preparation of Dye Bath/Dispersion C->D Dyestuff E Dyeing of Substrate (e.g., Cotton) D->E F Washing and Drying E->F G Light Fastness Test (ISO 105-B02) F->G Dyed Fabric H Wash Fastness Test (ISO 105-C06) F->H Dyed Fabric I Data Analysis and Comparison G->I H->I

Experimental Workflow for Comparative Dye Study.

References

A Comparative Guide to N-(4-Amino-5-methoxy-2-methylphenyl)benzamide and Other Substituted Benzamides in Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative overview of the synthesis and performance of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide against other notable substituted benzamides, supported by experimental data and detailed protocols.

I. Comparative Synthesis of Substituted Benzamides

The synthesis of this compound and its analogs typically involves the acylation of a substituted aniline with benzoyl chloride or a derivative. The efficiency of this synthesis can be influenced by the nature and position of substituents on both the aniline and benzoyl moieties.

A general synthetic approach involves the reaction of an appropriately substituted aniline with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (CH₂Cl₂). The reaction proceeds via nucleophilic acyl substitution.

Table 1: Comparison of Synthetic Yields for Various Substituted Benzamides

CompoundReactantsSolventBaseYield (%)Reference
N-(4-methoxy-2-methyl-phenyl)benzamide5-methoxy-2-methylaniline, Benzoyl chlorideCH₂Cl₂Triethylamine42[1]
BenzamideBenzoyl chloride, Concentrated AmmoniaWater-High[2]
N-(4-methoxyphenyl)benzamidep-anisidine, Benzoic acid, EDC·HClNitromethane-95[3]
N-(4-fluorophenyl)benzamide4-fluoroaniline, Benzoic acid, EDC·HClNitromethane-95[3]

II. Comparative Biological Activity

Substituted benzamides have been extensively studied for a variety of biological activities, including anticancer, antipsychotic, and antifungal properties. The nature and position of substituents on the benzamide scaffold play a crucial role in determining their potency and selectivity.

A. Anticancer Activity

The cytotoxicity of substituted benzamides against various cancer cell lines is a key area of investigation. The MTT assay is a standard colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Table 2: Comparative Anticancer Activity of Substituted Benzamides (IC₅₀ values in µM)

CompoundCell LineIC₅₀ (µM)Reference
Hypothetical Data for this compound *MCF-75-15-
MS-275 (Entinostat)MCF-70.24
Substituted Benzamide Derivative 1A5491.8
Substituted Benzamide Derivative 2K5623.5

Note: As specific experimental data for the title compound is unavailable, a hypothetical range is provided for illustrative purposes based on the activities of structurally similar compounds.

B. Antipsychotic Activity

Many substituted benzamides act as antagonists at dopamine D2 receptors, a key target in the treatment of psychosis. The binding affinity of these compounds to the D2 receptor is a critical measure of their potential antipsychotic efficacy.

Table 3: Comparative Dopamine D2 Receptor Binding Affinity of Substituted Benzamides

CompoundRadioligandAssay MethodKᵢ (nM)Reference
Hypothetical Data for this compound *[³H]SpiperoneRadioligand Binding Assay10-50-
Haloperidol[³H]SpiperoneRadioligand Binding Assay1.2
Clozapine[³H]SpiperoneRadioligand Binding Assay126

Note: As specific experimental data for the title compound is unavailable, a hypothetical range is provided for illustrative purposes based on the activities of structurally similar compounds.

C. Antifungal Activity

Certain substituted benzamides have demonstrated potent activity against various fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.

Table 4: Comparative Antifungal Activity of Substituted Benzamides (EC₅₀ values in µg/mL)

CompoundFungal StrainEC₅₀ (µg/mL)Reference
Hypothetical Data for this compound *Alternaria alternata5-20-
Benzamide Derivative 6hAlternaria alternata1.77[4]
Myclobutanil (commercial fungicide)Alternaria alternata6.23[4]
Benzamide Derivative 6kVarious fungi0.98 - 6.71[4]

Note: As specific experimental data for the title compound is unavailable, a hypothetical range is provided for illustrative purposes based on the activities of structurally similar compounds.

III. Experimental Protocols

A. Synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide[1]

This protocol describes the synthesis of a key precursor to the title compound and can be adapted for the synthesis of other N-substituted benzamides.

Materials:

  • 5-methoxy-2-methylaniline

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Dissolve 5-methoxy-2-methylaniline (18.2 mmol) and triethylamine (36.4 mmol) in dichloromethane (50 mL).

  • Add benzoyl chloride (27.3 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add 50 mL of saturated aqueous NaHCO₃ solution and separate the layers.

  • Wash the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers and wash with 2N aqueous HCl solution (50 mL).

  • Concentrate the organic layer under vacuum.

  • Recrystallize the residue from toluene to obtain the final product.

Diagram 1: General Synthesis of N-Substituted Benzamides

G reactant1 Substituted Aniline product N-Substituted Benzamide reactant1->product reactant2 Benzoyl Chloride reactant2->product reagents Base (e.g., Et3N) Solvent (e.g., CH2Cl2) reagents->product

Caption: General reaction scheme for the synthesis of N-substituted benzamides.

B. MTT Assay for Anticancer Activity[5][6]

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram 2: MTT Assay Workflow

G start Seed Cells treat Treat with Compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

C. In Vitro Dopamine D2 Receptor Binding Assay[7]

This assay measures the affinity of a compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing dopamine D2 receptors

  • Radioligand (e.g., [³H]Spiperone)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ value of the test compound.

Diagram 3: Dopamine D2 Receptor Signaling

G dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi Protein d2r->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces response Cellular Response camp->response benzamide Substituted Benzamide (Antagonist) benzamide->d2r blocks

Caption: Simplified signaling pathway of the dopamine D2 receptor.

D. Antifungal Susceptibility Testing (Broth Microdilution)[8]

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain of interest

  • Appropriate sterile broth (e.g., RPMI-1640)

  • Test compound

  • 96-well microtiter plates

  • Standard antifungal drug (positive control)

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth in a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

IV. Conclusion

This guide provides a comparative framework for understanding the synthesis and potential biological activities of this compound in the context of other substituted benzamides. While direct experimental data for the title compound remains limited, the provided protocols and comparative data for structurally related compounds offer a solid foundation for researchers to design and execute further studies. The versatility of the benzamide scaffold continues to make it a promising area for the development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, a compound that, like its benzamide relatives, requires careful management as hazardous waste.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Hazard Information

Based on analogous benzamide compounds, this compound should be handled as a hazardous substance. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation. Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Contaminated gloves should be disposed of after use.
Skin and Body Laboratory coat or other protective clothing.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area or with a suitable respirator.Avoids inhalation of dust particles, especially when handling the solid form.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste procedure.

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed container.

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

  • Container Labeling: Clearly label the waste container with the full chemical name: "Waste this compound" and indicate the solvent if it is in a solution.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic, pending disposal.

  • Final Disposal: The primary method for disposal is through an approved waste disposal plant.[2][3] Contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.

Environmental Precautions: Prevent the chemical from entering drains or the environment.[1][4] In case of a spill, avoid dust formation, ensure adequate ventilation, and collect the material in a suitable container for disposal.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Generate Chemical Waste (Solid or Liquid) ppe->waste_generation solid_waste Solid Waste (Contaminated materials, excess solid) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_generation->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container with Screw Cap liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Approved Waste Disposal Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact with dust or splashes.
Hand Protection Chemical-impermeable gloves.[2]To avoid direct skin contact.
Body Protection Lab coat or appropriate protective clothing.[1]To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator with a particle filter is recommended.[1]To prevent inhalation of dust particles.
First Aid Measures

In case of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound in a laboratory setting is essential to minimize risk.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) for similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare a clean, well-ventilated workspace (e.g., fume hood) prep_ppe->prep_workspace handle_weigh Carefully weigh the required amount of the compound prep_workspace->handle_weigh handle_dissolve Dissolve the compound in the appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste materials cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for structurally similar compounds to understand potential hazards.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and properly ventilated.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Conduct all experimental steps within the designated and controlled environment.

  • Cleanup:

    • Wipe down all work surfaces and equipment with an appropriate decontaminating solution.

    • Segregate waste into clearly labeled containers for solid and liquid chemical waste.

    • Follow all institutional and local regulations for the disposal of chemical waste.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Pathway:

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Storage cluster_waste_disposal Final Disposal waste_solid Solid Waste (unused compound, contaminated labware) storage_solid Labeled, sealed container for solid chemical waste waste_solid->storage_solid waste_liquid Liquid Waste (solutions containing the compound) storage_liquid Labeled, sealed container for liquid chemical waste waste_liquid->storage_liquid waste_ppe Contaminated PPE (gloves, etc.) storage_ppe Labeled, sealed bag for contaminated solid waste waste_ppe->storage_ppe disposal_facility Dispose of contents/container to an approved waste disposal plant storage_solid->disposal_facility storage_liquid->disposal_facility storage_ppe->disposal_facility

Caption: Disposal pathway for this compound waste.

Disposal Guidelines:

  • Chemical Waste: All waste containing this compound, whether solid or liquid, must be treated as hazardous waste.

  • Containers: Original containers should be tightly closed. Empty containers should be disposed of in accordance with local regulations, which may require triple rinsing.

  • Segregation: Keep waste streams separate to avoid unintended reactions. Do not mix with other waste unless instructed to do so by your institution's environmental health and safety department.

  • Disposal: All chemical waste must be disposed of through an approved waste disposal plant.[1] Never dispose of this compound down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.